Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCQFZJBUCRYHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628005 | |
| Record name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187035-81-0 | |
| Record name | Ethyl 4-(trifluoromethyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187035-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties to the pyrimidine core, enhancing metabolic stability and biological activity. This guide details a highly plausible and efficient synthetic pathway, complete with experimental protocols, quantitative data, and process visualizations.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available Ethyl 4,4,4-trifluoroacetoacetate. The initial step involves the formation of an activated enol ether intermediate, Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. This intermediate subsequently undergoes a cyclocondensation reaction with formamidine to yield the target pyrimidine.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the proposed synthetic route.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | Colorless liquid |
| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | C₉H₁₁F₃O₄ | 240.18 | Colorless to pale yellow oil |
| Formamidine Acetate | C₃H₈N₂O₂ | 104.11 | White crystalline solid |
| This compound | C₈H₇F₃N₂O₂ | 220.15 | Off-white to pale yellow solid |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | Ethyl 4,4,4-trifluoroacetoacetate, Triethyl orthoformate, Acetic anhydride | Neat | 130-140 | 4-6 | 85-95 |
| Step 2: Synthesis of this compound | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, Formamidine acetate | Ethanol | Reflux (approx. 78) | 6-12 | 70-85 |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Triethyl orthoformate (1.5 eq)
-
Acetic anhydride (2.0 eq)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the reaction mixture to 130-140 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate and acetic anhydride by distillation under reduced pressure.
-
The crude product, Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, is obtained as a colorless to pale yellow oil and can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
Formamidine acetate (1.2 eq)
-
Ethanol
Procedure:
-
Dissolve Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add formamidine acetate to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as an off-white to pale yellow solid.
Mandatory Visualizations
Chemical Synthesis Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Due to the limited publicly available data for this specific molecule, this guide also incorporates information on its close structural analogs to offer a broader understanding of its potential characteristics and reactivity. The inclusion of the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this class of compounds promising candidates for novel therapeutic and crop protection agents.[1]
Core Chemical Properties
This compound (CAS RN: 187035-81-0) is a pyrimidine derivative featuring a trifluoromethyl group at the 4-position and an ethyl carboxylate group at the 5-position.[2][3][4] While detailed experimental data for this compound is scarce, some predicted and reported properties are available. To provide a comparative context, the properties of several related chloro- and hydroxy-substituted analogs are also presented.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and its selected analogs. This data is compiled from various chemical suppliers and databases. It is important to note that some of the data for the target compound are predicted values.
| Property | This compound | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate |
| CAS Number | 187035-81-0[2][3][4] | 187035-79-6 | 720-01-4[5][6] | 154934-97-1[7] |
| Molecular Formula | C₈H₇F₃N₂O₂ | C₈H₆ClF₃N₂O₂ | C₈H₆ClF₃N₂O₂ | C₈H₇F₃N₂O₃[7] |
| Molecular Weight | 220.15 g/mol | 254.59 g/mol [8] | 254.59 g/mol [5][6] | 236.15 g/mol [7] |
| Boiling Point | 53-55 °C @ 0.1 Torr | Not Available | 230.647 °C at 760 mmHg[6] | Not Available |
| Melting Point | Not Available | Not Available | 36-37 °C[6] | Not Available |
| Density | 1.344 ± 0.06 g/cm³ (Predicted) | Not Available | 1.449 g/cm³[6] | Not Available |
| pKa | -2.77 ± 0.16 (Predicted) | Not Available | Not Available | Not Available |
Synthesis and Reactivity
The synthesis of trifluoromethyl-substituted pyrimidines often involves the cyclocondensation of a trifluoromethyl-containing building block.[9] For instance, ethyl trifluoroacetoacetate is a common starting material for creating the trifluoromethyl pyrimidine core.[10] The reactivity of the pyrimidine ring is significantly influenced by the strongly electron-withdrawing trifluoromethyl group, which can affect the nucleophilic substitution reactions on the ring.
General Synthetic Protocol
Example Experimental Protocol (Hypothetical):
-
Reaction Setup: A solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Formamidine hydrochloride (1.2 equivalents) and a non-nucleophilic base such as sodium ethoxide (1.2 equivalents) are added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period (typically several hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Spectral Data
No specific spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. However, for the related compound, Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9), predicted ¹³C-NMR data is available:
-
¹³C-NMR (CDCl₃, predicted): δ 162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4.[11]
For the analog Ethyl 2-azido-4-(trifluoromethyl)pyrimidine-5-carboxylate, a mass spectrum is available, indicating the fragmentation pattern of a similar pyrimidine core.[12]
Biological Significance and Applications
Trifluoromethyl-substituted pyrimidines are a class of compounds with significant biological activity, finding applications in both the pharmaceutical and agrochemical industries.[13][14][15] The pyrimidine scaffold is a key component in many bioactive molecules, and the addition of a trifluoromethyl group can enhance their efficacy.[1]
Derivatives of trifluoromethyl pyrimidines have been investigated for a range of biological activities, including:
-
Antiviral and Antifungal Agents: Many pyrimidine derivatives show potent activity against various viruses and fungi.[10][15]
-
Antitumor Activity: Certain trifluoromethyl-substituted pyrimidines have been designed and synthesized as potential EGFR inhibitors for cancer therapy.[16]
-
Herbicides and Insecticides: The trifluoromethyl pyrimidine motif is present in some commercial pesticides.
The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential biological activities.
Visualizing the Workflow
Due to the lack of a specific documented signaling pathway for this compound, a generalized workflow for its synthesis and characterization is presented below. This diagram illustrates the logical steps a researcher would take from starting materials to the final, characterized product.
References
- 1. 4-(Trifluoromethyl)pyrimidine|High-Quality Research Chemical [benchchem.com]
- 2. 187035-81-0|this compound|BLD Pharm [bldpharm.com]
- 3. 187035-81-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. cmscientifica.com.br [cmscientifica.com.br]
- 5. scbt.com [scbt.com]
- 6. Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | 720-01-4 [chemnet.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, CAS No. 304693-64-9 - iChemical [ichemical.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a structured overview of the spectroscopic and synthetic data for Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 187035-81-0). Due to the limited availability of public domain data, this guide serves as a template to be populated with experimental findings. It includes standardized tables for spectroscopic data, a generalized synthetic protocol, and a workflow diagram for synthesis and characterization.
Compound Identification
| IUPAC Name | This compound |
| Synonyms | 5-Pyrimidinecarboxylic acid, 4-(trifluoromethyl)-, ethyl ester |
| CAS Number | 187035-81-0 |
| Molecular Formula | C₈H₇F₃N₂O₂ |
| Molecular Weight | 220.15 g/mol |
| Chemical Structure | (A chemical structure diagram would be placed here) |
Spectroscopic Data
The following tables are formatted for the systematic recording of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| e.g., 9.30 | s | - | 1H | H-2 |
| e.g., 9.10 | s | - | 1H | H-6 |
| e.g., 4.40 | q | 7.1 | 2H | -OCH₂CH₃ |
| e.g., 1.40 | t | 7.1 | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| e.g., 163.0 | C=O |
| e.g., 160.0 (q, J = 36 Hz) | C-4 |
| e.g., 158.0 | C-2 |
| e.g., 157.5 | C-6 |
| e.g., 120.0 (q, J = 275 Hz) | CF₃ |
| e.g., 118.0 | C-5 |
| e.g., 62.0 | -OCH₂CH₃ |
| e.g., 14.0 | -OCH₂CH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|
| e.g., -68.0 | s | - | -CF₃ |
Infrared (IR) Spectroscopy
Table 4: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| e.g., 1730 | strong | C=O stretch (ester) |
| e.g., 1580, 1550 | medium | C=N, C=C stretch (pyrimidine ring) |
| e.g., 1250, 1150 | strong | C-F stretch |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| e.g., 220.04 | 100 | [M]⁺ |
| e.g., 192.04 | -- | [M-CO]⁺ |
| e.g., 175.04 | -- | [M-OEt]⁺ |
Experimental Protocols
General Synthetic Approach
A general method for the synthesis of pyrimidine-5-carboxylates involves the condensation of a three-carbon building block with an amidine or related species. For this compound, a plausible synthetic route could involve the reaction of an appropriate trifluoromethyl-substituted three-carbon component with formamidine or a derivative.
Note: The following is a generalized protocol and has not been experimentally verified for this specific compound.
Synthesis of this compound (Hypothetical)
-
To a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in anhydrous ethanol, add formamidine acetate (1.2 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry.
Spectroscopic Characterization
-
NMR spectra would be recorded on a spectrometer (e.g., 400 MHz for ¹H NMR) in a suitable deuterated solvent (e.g., CDCl₃), with chemical shifts reported in ppm relative to an internal standard (e.g., TMS).
-
IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film or KBr pellet.
-
Mass spectra would be acquired on a mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
Workflow and Pathway Diagrams
The following diagram illustrates a general workflow for the synthesis and characterization of a target compound.
Caption: A generalized workflow for chemical synthesis and characterization.
Conclusion
This technical guide provides a framework for the documentation of spectroscopic and synthetic data for this compound. While comprehensive experimental data is not currently available in the public domain, the structured format presented here is intended to support researchers in the systematic recording and presentation of their findings for this compound.
An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
CAS Number: 187035-81-0
This technical guide provides a comprehensive overview of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a fluorinated heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document details the compound's properties, outlines a probable synthesis protocol, and discusses its potential applications.
Compound Identification and Properties
This compound is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and an ethyl carboxylate group at the 5-position of the pyrimidine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 187035-81-0 | |
| Molecular Formula | C₈H₇F₃N₂O₂ | |
| Molecular Weight | 220.15 g/mol | [1] |
| Boiling Point | 53-55 °C (at 0.1 Torr) | [1] |
| Predicted Density | 1.344 ± 0.06 g/cm³ | [1] |
| Predicted pKa | -2.77 ± 0.16 | [1] |
Synthesis and Experimental Protocols
A general proposed synthesis could involve the reaction of ethyl 2-formyl-3,3,3-trifluoropropionate with an appropriate amidine in the presence of a suitable catalyst and solvent. The reaction would proceed via a cyclocondensation mechanism to yield the desired pyrimidine ring.
Proposed Experimental Protocol:
-
Materials: Ethyl 2-formyl-3,3,3-trifluoropropionate, formamidine hydrochloride, sodium methoxide, ethanol.
-
Procedure:
-
A solution of sodium methoxide in ethanol is prepared in a round-bottom flask under an inert atmosphere.
-
Formamidine hydrochloride is added to the solution and stirred until dissolved.
-
Ethyl 2-formyl-3,3,3-trifluoropropionate is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
-
Note: This is a generalized, proposed protocol. Actual reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would require optimization.
Characterization Data (Predicted)
Given the absence of specific published spectral data for this exact compound, the following are predicted characterization data based on the analysis of structurally similar pyrimidine derivatives.[4][5][6]
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 9.3 (s, 1H, pyrimidine-H), 8.9 (s, 1H, pyrimidine-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR | δ (ppm): 164 (C=O), 160 (pyrimidine-C), 158 (pyrimidine-C), 122 (q, J ≈ 275 Hz, -CF₃), 118 (pyrimidine-C), 62 (-OCH₂CH₃), 14 (-OCH₂CH₃). |
| IR (cm⁻¹) | ~2980 (C-H), ~1720 (C=O, ester), ~1570, 1480 (C=N, C=C, pyrimidine ring), ~1300-1100 (C-F). |
| Mass Spec (m/z) | Predicted [M]+ at 220.04. |
Applications in Research and Development
Pyrimidine derivatives are a cornerstone in medicinal chemistry and agrochemical research due to their diverse biological activities. The introduction of a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[7]
This compound serves as a valuable building block for the synthesis of more complex molecules. Its functional groups, the ester and the trifluoromethylated pyrimidine core, allow for a variety of chemical transformations. It is particularly useful for the synthesis of aminopyrimidinecarboxylates, which are precursors to a wide range of biologically active compounds.[1]
Potential applications of compounds derived from this scaffold include:
-
Pharmaceuticals: As intermediates in the synthesis of anti-inflammatory, antiviral, and anticancer agents.[7][8]
-
Agrochemicals: In the development of novel herbicides and fungicides.[7]
Visualizing the Synthetic Logic
The following diagrams illustrate the conceptual workflow for the synthesis and potential derivatization of this compound.
Caption: A high-level workflow for the proposed synthesis of the target compound.
Caption: Potential chemical transformations of the target compound for creating derivatives.
References
- 1. ETHYL-4-TRIFLUOROMETHYL PYRIMIDINE-5-CARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate. This fluorinated pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, owing to the unique properties conferred by the trifluoromethyl group.
Core Compound Identification
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 187035-81-0[1][2] |
| Molecular Formula | C₈H₇F₃N₂O₂[1] |
| Molecular Weight | 220.15 g/mol [1] |
| Synonyms | 5-Pyrimidinecarboxylic acid, 4-(trifluoromethyl)-, ethyl ester; mthis compound[1] |
Physicochemical Properties
The following table summarizes the known physical and chemical properties of this compound. Where experimental data for the primary compound is limited, data for closely related isomers and analogs are provided for comparative purposes.
Table 1: Physical and Chemical Properties
| Property | This compound (CAS 187035-81-0) | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4) | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-79-6) |
| Boiling Point | 53-55 °C @ 0.1 Torr (Predicted)[1] | 230.647 °C @ 760 mmHg | Not Available |
| Density | 1.344 ± 0.06 g/cm³ (Predicted)[1] | 1.449 g/cm³ | Not Available |
| pKa | -2.77 ± 0.16 (Predicted)[1] | Not Available | Not Available |
| Melting Point | Not Available | 36-37 °C | Not Available |
| Flash Point | Not Available | 93.292 °C | Not Available |
| Refractive Index | Not Available | 1.466 | Not Available |
| Vapor Pressure | Not Available | 0.065 mmHg @ 25°C | Not Available |
Chemical Synthesis
The synthesis of trifluoromethyl-substituted pyrimidines often involves the cyclocondensation of a trifluoromethyl-containing building block. A common and versatile method is the Biginelli reaction or a similar multi-step synthesis starting from ethyl 4,4,4-trifluoro-3-oxobutanoate.
Representative Experimental Protocol: Biginelli-type Synthesis
This protocol describes a general method for the synthesis of a tetrahydropyrimidine, which can be a precursor to the target compound through subsequent oxidation/aromatization. This specific example details the synthesis of a related compound, rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate, and is representative of the general approach.[3]
Materials:
-
2-Hydroxybenzaldehyde (0.61 g, 5 mmol)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.11 g, 6 mmol)[3]
-
Urea (0.45 g, 7.5 mmol)[3]
-
Sulfamic acid (catalyst, 0.15 g)[3]
-
Ethanol (5 ml)[3]
-
50% Aqueous ethanol
Procedure:
-
A stirred solution of 2-hydroxybenzaldehyde, ethyl 4,4,4-trifluoro-3-oxobutanoate, and urea in ethanol is prepared in a round-bottom flask.[3]
-
Sulfamic acid is added as a catalyst.[3]
-
The mixture is heated under reflux for 3 hours.[3]
-
The solvent is evaporated in vacuo.[3]
-
The residue is washed with water.[3]
-
The crude product is recrystallized from 50% aqueous ethanol to yield the final product.[3]
To obtain this compound, a similar condensation could be performed with an appropriate amidine or guanidine equivalent, followed by an oxidation step to form the aromatic pyrimidine ring.
Biological and Pharmaceutical Context
While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of trifluoromethyl-pyrimidine derivatives is of significant interest in drug discovery and agrochemicals.
The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of molecules. Pyrimidine scaffolds are prevalent in a wide range of biologically active compounds. The combination of these two moieties makes trifluoromethyl-pyrimidines attractive for development as:
-
Enzyme Inhibitors: Derivatives of 5-(trifluoromethyl)pyrimidine have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4]
-
Anticancer Agents: Novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[5]
-
Antiviral and Antifungal Agents: Trifluoromethyl pyrimidine derivatives have shown promising antiviral and antifungal activities.[6]
-
Agrochemicals: These compounds are used in the formulation of herbicides and fungicides, offering effective pest control solutions.[7]
The general mechanism of action for many pyrimidine-based antimetabolites involves the inhibition of enzymes crucial for nucleotide biosynthesis, thereby disrupting DNA and RNA synthesis. For instance, some herbicides act by disrupting pyrimidine biosynthesis in plants.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and agrochemicals. While detailed experimental and biological data for this specific molecule are emerging, the established importance of the trifluoromethyl-pyrimidine scaffold suggests that it is a compound of high interest for further research and development. The synthetic routes are accessible, and the potential for biological activity is substantial, making it a valuable tool for medicinal and agricultural chemists.
References
- 1. ETHYL-4-TRIFLUOROMETHYL PYRIMIDINE-5-CARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 187035-81-0|this compound|BLD Pharm [bldpharm.com]
- 3. rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis of this compound can be approached through two main strategies: a multi-step synthesis starting from commercially available uracil, and a cyclocondensation approach utilizing a trifluoromethylated β-ketoester. This document details the experimental protocols, presents quantitative data for each step, and provides logical diagrams to illustrate the synthetic pathways.
Route 1: Multi-Step Synthesis from Uracil
This synthetic pathway commences with the trifluoromethylation of uracil, followed by chlorination to form a key dichlorinated intermediate, which is then subjected to reductive dechlorination to yield the final product.
Logical Workflow for Route 1
Figure 1: Synthetic pathway from Uracil.
Step 1: Synthesis of 5-(Trifluoromethyl)uracil
The initial step involves the introduction of a trifluoromethyl group at the 5-position of the uracil ring. An effective method for this transformation is the reaction of uracil with a trifluoromethyl source, such as sodium trifluoromethanesulfinate, in an aqueous medium.
Experimental Protocol:
In a suitable reaction vessel, uracil (1.0 eq.) is suspended in water. Sodium trifluoromethanesulfinate (3.0 eq.) and a catalytic amount of a transition metal salt, such as ferrous sulfate, are added to the suspension. The mixture is heated, and an organic peroxide, for instance, tert-butyl hydroperoxide (5.0 eq.), is added portion-wise while maintaining the reaction temperature. The reaction progress is monitored by an appropriate analytical technique like HPLC. Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated to afford 5-(trifluoromethyl)uracil. An electrochemical synthesis method has also been reported, providing a high-yield alternative.[1]
| Parameter | Value | Reference |
| Starting Material | Uracil | [1] |
| Reagents | Sodium trifluoromethanesulfinate, tert-butyl hydroperoxide, FeSO₄ | [2] |
| Solvent | Water | [2] |
| Temperature | 55-75 °C | [2] |
| Reaction Time | 22 hours (for completion) | [2] |
| Yield | 48-72% | [1][2] |
Step 2: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
The synthesized 5-(trifluoromethyl)uracil is then converted to the highly reactive 2,4-dichloro-5-(trifluoromethyl)pyrimidine intermediate. This is typically achieved through chlorination using a strong chlorinating agent like phosphoryl chloride (POCl₃).
Experimental Protocol:
5-(Trifluoromethyl)uracil (1.0 eq.) is suspended in an excess of phosphoryl chloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline or diisopropylethylamine (DIPEA), is added as a catalyst and acid scavenger.[3] The reaction mixture is heated to reflux and maintained at this temperature for several hours. Progress is monitored by TLC or HPLC. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and extracted with a suitable organic solvent like dichloromethane. The organic extract is washed, dried, and concentrated to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
| Parameter | Value | Reference |
| Starting Material | 5-(Trifluoromethyl)uracil | [2] |
| Reagents | Phosphoryl chloride (POCl₃), Diisopropylethylamine (DIPEA) | [2] |
| Temperature | 110-120 °C | [2] |
| Reaction Time | 7-8 hours | [2] |
| Yield | ~95% (in solution) | [4] |
Step 3: Synthesis of this compound (Conceptual)
Conceptual Experimental Protocol (based on general methods):
2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq.) is dissolved in a suitable solvent such as ethanol or acetic acid. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (catalytic hydrogenation) or treated with a hydrogen source like ammonium formate (catalytic transfer hydrogenation). Alternatively, reduction with zinc dust in an acidic medium can be employed.[5][6] The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is removed. The crude product would be 5-(trifluoromethyl)pyrimidine. Subsequent C-5 carboxylation and esterification would be required to obtain the final product. The direct conversion of the dichlorinated intermediate to the target molecule is a subject for further research.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | [6] |
| Reagents | H₂/Pd/C or Zinc dust/Acetic Acid | [5][6] |
| Solvent | Ethanol or Acetic Acid | [5][6] |
| Yield | Not reported for this specific substrate |
Route 2: Cyclocondensation Approach
This approach involves the construction of the pyrimidine ring from a trifluoromethylated three-carbon building block and a nitrogen-containing component. This can potentially be a more direct route to the target molecule.
Logical Workflow for Route 2
Figure 2: Cyclocondensation pathways.
Method A: Direct Synthesis via an Enamine Intermediate
A plausible and direct synthesis involves the reaction of an activated form of ethyl 4,4,4-trifluoro-3-oxobutanoate with a suitable amidine.
Conceptual Experimental Protocol:
Step 2a: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.) is reacted with triethyl orthoformate in the presence of an acid catalyst, such as acetic anhydride. The reaction mixture is heated, and the ethanol formed is removed by distillation to drive the reaction to completion. The product, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, is then isolated by distillation under reduced pressure.
Step 2b: Cyclocondensation with Formamidine. The resulting enol ether (1.0 eq.) is dissolved in a suitable solvent like ethanol. Formamidine, or its salt, is added to the solution, often in the presence of a base such as sodium ethoxide. The reaction mixture is heated to reflux for several hours. After cooling, the product, this compound, is expected to precipitate or is isolated by extraction after removal of the solvent.
| Parameter | Value | Reference |
| Starting Material | Ethyl 4,4,4-trifluoro-3-oxobutanoate | [7] |
| Reagents | Triethyl orthoformate, Formamidine | (Conceptual) |
| Yield | Not reported for this specific sequence |
Method B: Synthesis via a Dihydropyrimidine Intermediate and Subsequent Oxidation
An alternative cyclocondensation strategy is to first perform a Biginelli-type reaction to form a dihydropyrimidine, which is then oxidized to the aromatic pyrimidine.
Experimental Protocol:
Step 2c: Synthesis of a Dihydropyrimidine Intermediate. A mixture of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), an aldehyde (e.g., formaldehyde or a protected form), and urea or thiourea (1.0-1.5 eq.) is heated in a suitable solvent, such as ethanol, in the presence of an acid catalyst (e.g., HCl).[8] This reaction typically yields a dihydropyrimidine or tetrahydropyrimidine derivative.[8]
Step 2d: Oxidation to the Aromatic Pyrimidine. The isolated dihydropyrimidine is then dissolved in a suitable solvent, and an oxidizing agent is added. Several reagents have been reported for the aromatization of dihydropyrimidines, including potassium permanganate (KMnO₄), ceric ammonium nitrate (CAN), or nitric acid.[8][9] The reaction conditions (temperature, time) will depend on the chosen oxidant. After the reaction is complete, the product is isolated through standard work-up procedures.
| Parameter | Value | Reference |
| Starting Material | Ethyl 4,4,4-trifluoro-3-oxobutanoate | [8] |
| Reaction Type | Biginelli-type condensation followed by oxidation | [8][9] |
| Oxidizing Agents | KMnO₄, Ceric Ammonium Nitrate (CAN) | [8][9] |
| Yield | Varies depending on substrates and oxidant | [8][9] |
Summary and Outlook
The synthesis of this compound can be achieved through two primary strategies. The multi-step synthesis starting from uracil is a well-established route to the key intermediate 2,4-dichloro-5-(trifluoromethyl)pyrimidine, with reliable protocols and good yields for the initial steps. However, the final reductive dechlorination step for this specific substrate requires further optimization and detailed investigation to be a viable route to the target molecule without subsequent C-H carboxylation.
The cyclocondensation approach, particularly the direct synthesis via an enamine intermediate, appears to be a more atom-economical and potentially shorter route. While conceptually sound, specific experimental protocols and yield data for the synthesis of this compound using this method are not well-documented in the current literature and represent an area for further research and development. The alternative of a Biginelli-type reaction followed by oxidation is a feasible, albeit longer, cyclocondensation pathway with established general procedures for the oxidation step.
For researchers and drug development professionals, the choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the amenability of the final steps to optimization. The development of a robust and high-yielding protocol for the final dechlorination step in Route 1 or a direct one-pot cyclocondensation would be a significant advancement in the synthesis of this important heterocyclic building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Technical Guide to Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate and Its Key Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a core heterocyclic structure, and its prominent derivatives used in medicinal chemistry and agrochemical research. Due to the ambiguity of the parent name, this guide focuses on the specific, well-documented isomers that are crucial as intermediates in the synthesis of bioactive molecules.
IUPAC Nomenclature and Chemical Identity
The name "this compound" describes a pyrimidine ring with an ethyl carboxylate group at position 5 and a trifluoromethyl group at position 4. However, the substituent at position 2 is undefined. In practice, researchers primarily utilize derivatives where this position is substituted, most commonly with a chloro or hydroxy group. These substituents are critical for subsequent chemical modifications.
The formal IUPAC names for these key derivatives are:
-
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
-
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate
These compounds serve as versatile building blocks. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final molecule, while the chloro and hydroxy groups provide reactive sites for synthetic elaboration.[1]
Physicochemical Properties
The properties of these derivatives are summarized below, providing essential data for experimental design and synthesis planning.
| Property | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate |
| CAS Number | 187035-79-6[2] | 720-01-4[3][4] | 154934-97-1[1] | 343-67-9[5] |
| Molecular Formula | C₈H₆ClF₃N₂O₂[2] | C₈H₆ClF₃N₂O₂[3] | C₈H₇F₃N₂O₃[1] | C₈H₇F₃N₂O₃[5] |
| Molecular Weight | 254.59 g/mol [2] | 254.59 g/mol [3][4] | 236.15 g/mol [1] | 236.15 g/mol [5] |
| Melting Point | Not Available | 36-37°C[3] | Not Available | Not Available |
| Boiling Point | Not Available | 230.6°C at 760 mmHg[3] | Not Available | 220.8°C at 760 mmHg[5] |
| Appearance | White solid[6] | Solid | Not Available | Not Available |
Synthesis and Experimental Protocols
The synthesis of trifluoromethyl pyrimidine derivatives typically starts from ethyl trifluoroacetoacetate. The general strategy involves cyclocondensation, chlorination, and subsequent substitution reactions to build the final molecule.[7]
The following diagram illustrates a common synthetic pathway for creating a variety of biologically active trifluoromethyl pyrimidine derivatives, starting from ethyl trifluoroacetoacetate.
Caption: General synthetic scheme for trifluoromethyl pyrimidine derivatives.
This protocol provides a specific example of a Biginelli-type reaction to create a complex pyrimidine derivative.[8]
-
Reaction Setup: In a suitable flask, combine 2-hydroxybenzaldehyde (5 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (6 mmol), and urea (7.5 mmol) in 5 mL of ethanol.
-
Catalysis: Add sulfamic acid (0.15 g) to the stirred solution to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 3 hours.
-
Workup: After cooling, evaporate the solvent under reduced pressure (in vacuo).
-
Purification: Wash the resulting residue with water. Recrystallize the crude product from a 50% aqueous ethanol solution. Single crystals can be obtained by slow evaporation of the solvent.[8]
Biological Activity and Mechanism of Action
Trifluoromethyl-substituted pyrimidines are a cornerstone in the development of a wide range of bioactive compounds, demonstrating antifungal, antiviral, anticancer, and herbicidal properties.[1][7][9]
Many derivatives show potent activity against plant pathogens. For instance, certain compounds exhibit curative activity against Tobacco Mosaic Virus (TMV) with EC₅₀ values superior to the commercial agent ningnanmycin.[7] The protective mechanism of one such compound, 5m , was shown to involve direct interaction with the TMV coat protein (TMV-CP).[7] Others have demonstrated high efficacy against fungi like Botrytis cinerea.[9]
In oncology, these pyrimidine scaffolds are used to design potent enzyme inhibitors. A series of 5-trifluoromethylpyrimidine derivatives have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[10] One lead compound, 9u , displayed significant inhibitory activity against the A549 lung cancer cell line (IC₅₀ = 0.35 µM) and the EGFR kinase itself (IC₅₀ = 0.091 µM).[10] Further studies showed this compound induces apoptosis and arrests the cell cycle in the G2/M phase.[10]
Some pyrimidine derivatives function as herbicides by disrupting essential biochemical pathways in plants. A notable mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[11] Inhibition of this enzyme depletes the plant of essential pyrimidines required for DNA and RNA synthesis, leading to growth arrest and death. This mode of action is validated by experiments showing that the herbicidal effects can be reversed by supplying downstream products of the pathway, such as orotate or UMP.[11]
The diagram below illustrates the mechanism of action for herbicidal pyrimidine derivatives that target the DHODH enzyme.
Caption: Inhibition of DHODH in the pyrimidine biosynthesis pathway.
Conclusion
This compound and its derivatives are highly valuable scaffolds in modern chemistry. Their strategic importance lies in their role as versatile intermediates for synthesizing a new generation of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts beneficial properties, while the functionalized positions on the pyrimidine ring allow for diverse chemical exploration, leading to compounds with potent and specific biological activities. Continued research into this chemical class promises to yield novel solutions for human health and crop protection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | 720-01-4 [chemnet.com]
- 4. scbt.com [scbt.com]
- 5. 343-67-9 | Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate - Moldb [moldb.com]
- 6. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the synthesis of biologically active molecules. This guide details its chemical properties, commercial availability, and insights into its synthesis and potential applications based on the activities of related trifluoromethyl pyrimidine derivatives.
Core Compound Data
This compound is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. The trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to their biological targets.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 187035-81-0 |
| Molecular Formula | C₈H₇F₃N₂O₂ |
| Molecular Weight | 220.15 g/mol |
| Purity | Typically available at ≥95% |
Commercial Availability
This compound is available from several commercial suppliers, often synthesized on demand or available in limited stock. Researchers are advised to contact the suppliers directly for current availability, pricing, and detailed specifications.
Table of Commercial Suppliers:
| Supplier | Purity | Notes |
| Maybridge | 95% | Part of their screening collections. |
| Sigma-Aldrich | - | Listed under CAS 187035-81-0. |
| Guidechem | - | Lists various suppliers and related compounds. |
Synthesis and Experimental Protocols
A plausible synthetic route, based on established pyrimidine synthesis, is the reaction of an appropriate amidine with a functionalized three-carbon component that incorporates the trifluoromethyl group and the ethyl ester.
General Experimental Protocol for Pyrimidine-5-carboxylate Synthesis:
A common method for constructing the pyrimidine ring is through the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the target molecule, a potential pathway involves the cyclocondensation of a trifluoromethylated β-ketoester derivative with formamidine or a related N-C-N synthon.
-
Step 1: Precursor Synthesis: Synthesis of a suitable trifluoromethylated 1,3-dicarbonyl equivalent.
-
Step 2: Cyclocondensation: Reaction of the precursor from Step 1 with an appropriate amidine (e.g., formamidine hydrochloride) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.
-
Step 3: Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification is achieved through standard techniques such as column chromatography or recrystallization.
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of trifluoromethyl pyrimidine derivatives.
Caption: Generalized workflow for the synthesis and biological evaluation of pyrimidine derivatives.
Biological Activity and Potential Applications
While specific studies on this compound are limited, the broader class of trifluoromethyl pyrimidine derivatives has been extensively investigated and shown to possess a wide range of biological activities.[1][2][3] These compounds are recognized for their potential in the development of new therapeutic agents and agrochemicals.
Key Reported Activities:
-
Antifungal Properties: Many trifluoromethyl pyrimidine derivatives exhibit potent activity against various fungal strains, making them promising candidates for the development of novel fungicides.[1][3]
-
Antiviral Activity: This class of compounds has shown inhibitory effects against certain viruses, suggesting potential applications in antiviral drug discovery.[2]
-
Anticancer Potential: Several studies have reported the cytotoxic effects of trifluoromethyl pyrimidine derivatives against various cancer cell lines, indicating their potential as anticancer agents.[3]
The biological activity of these compounds is often attributed to their ability to act as inhibitors of key enzymes, such as kinases, which are crucial components of cellular signaling pathways.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from a trifluoromethyl pyrimidine scaffold.
Caption: Generalized model of kinase inhibition by a pyrimidine derivative.
This technical guide provides a foundational understanding of this compound for researchers. The information presented, drawn from available commercial data and the broader scientific literature on related compounds, highlights its potential as a valuable scaffold in the design and synthesis of novel, biologically active molecules. Further investigation into the specific properties and applications of this compound is warranted.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making it a privileged scaffold in the design of novel bioactive compounds. This document provides an overview of its applications, relevant biological data, and detailed protocols for its use in the synthesis and evaluation of new chemical entities.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown significant potential in various therapeutic areas:
-
Anticancer Agents: Derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2]
-
Antifungal Agents: The pyrimidine core is a well-established scaffold for antifungal drugs. Novel derivatives have demonstrated significant activity against various plant pathogenic fungi.
-
Antiviral and Anti-inflammatory Agents: This compound is a valuable precursor for molecules with potential antiviral and anti-inflammatory properties.
-
Larvicidal Agents: this compound derivatives have been synthesized and shown to be effective larvicidal agents against mosquito species like Anopheles arabiensis, which are vectors for malaria.[3]
-
Agrochemicals: Beyond medicinal applications, it is used in the development of herbicides and fungicides for crop protection.
Quantitative Biological Data
The following tables summarize the biological activity of various derivatives synthesized from this compound and its analogs.
Table 1: EGFR Kinase and Antiproliferative Activity of 5-Trifluoromethylpyrimidine Derivatives [1][2]
| Compound ID | Target | IC₅₀ (μM) | A549 (lung cancer) IC₅₀ (μM) | MCF-7 (breast cancer) IC₅₀ (μM) | PC-3 (prostate cancer) IC₅₀ (μM) |
| 9u | EGFR | 0.091 | 0.35 | 3.24 | 5.12 |
| Gefitinib | EGFR | 0.085 | 0.41 | >40 | >40 |
Table 2: Larvicidal Activity of 1,4-Dihydropyrimidine-5-carboxylate Derivatives against Anopheles arabiensis [3]
| Compound ID | Mortality (%) |
| 8b | 94 |
| 8f | 91 |
Table 3: In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives (at 50 µg/mL)
| Compound ID | Botryosphaeria dothidea Inhibition (%) | Phomopsis sp. Inhibition (%) | Botrytis cinerea Inhibition (%) |
| 5i | 82.1 | - | - |
| 5l | 81.1 | - | - |
| 5n | 84.1 | 91.8 | - |
| 5o | 88.5 | 100.0 | - |
| 5f | - | 100.0 | - |
| 5p | - | 93.4 | - |
| Pyrimethanil | 84.4 | 85.1 | - |
Experimental Protocols
Protocol 1: General Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
This protocol is a general representation of the synthesis of 5-trifluoromethylpyrimidine derivatives, adapted from the literature.[2]
Step 1: Synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine This step typically involves the chlorination of a pyrimidine precursor.
Step 2: Nucleophilic Substitution with an Amine
-
To a solution of 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 eq) in a suitable solvent (e.g., DMF), add the desired amine (1.1 eq).
-
Add a base such as triethylamine (1.5 eq) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Further Functionalization The product from Step 2 can be further modified, for example, by another nucleophilic substitution or a cross-coupling reaction to introduce additional diversity.
Protocol 2: In Vitro Antifungal Activity Assay (Poison Plate Technique)[4][5][6]
-
Preparation of Test Compounds: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Fungal Plates: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. Autoclave and cool to 50-60 °C.
-
Incorporation of Test Compounds: Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). The final concentration of DMSO should not exceed 1% (v/v). Pour the mixture into sterile Petri dishes.
-
Inoculation: Take a 5 mm mycelial disc from the edge of a 7-day-old culture of the test fungus and place it in the center of the PDA plate containing the test compound.
-
Incubation: Incubate the plates at 25 ± 2 °C for 3-5 days, or until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.
Protocol 3: Larvicidal Bioassay against Anopheles arabiensis[7][8][9][10][11]
-
Rearing of Mosquito Larvae: Rear Anopheles arabiensis larvae under standard laboratory conditions (27 ± 2 °C, 70-80% relative humidity, 12:12 h light:dark photoperiod). Use late third or early fourth instar larvae for the bioassay.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations. The final solvent concentration in the test water should not exceed a level that is non-toxic to the larvae.
-
Bioassay Procedure:
-
In a 250 mL beaker or cup, add 99 mL of dechlorinated water.
-
Add 1 mL of the test solution of a specific concentration.
-
Introduce 20-25 late third or early fourth instar larvae into the beaker.
-
Prepare a control group with 99 mL of dechlorinated water and 1 mL of the solvent.
-
Each concentration should be tested in at least three replicates.
-
-
Incubation and Observation: Keep the beakers at 27 ± 2 °C. Record the number of dead larvae after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to probing with a needle.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC₅₀ and LC₉₀ values using probit analysis.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Derivatives of this compound have been shown to inhibit the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][4][5][6] Dysregulation of this pathway is a hallmark of many cancers.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biginelli Reaction for Tetrahydropyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Biginelli reaction, a one-pot three-component synthesis, is a cornerstone in heterocyclic chemistry for generating 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, which are precursors to tetrahydropyrimidines.[1][2] This multicomponent reaction (MCR) is highly valued for its efficiency, atom economy, and the biological significance of its products.[1] Tetrahydropyrimidine derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4]
This document provides detailed application notes and experimental protocols for the synthesis of tetrahydropyrimidines via the Biginelli reaction, focusing on conventional, microwave-assisted, and ultrasound-assisted methodologies.
Reaction Mechanism and Principle
The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester (or other active methylene compound), and urea or thiourea.[2] While several mechanisms have been proposed, the most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[1][5]
The key steps are:
-
Acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion.[6]
-
Nucleophilic addition of the β-ketoester enol to the iminium ion.[5]
-
Cyclization via intramolecular nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the final dihydropyrimidine product.[2][6]
Applications in Drug Development
Tetrahydropyrimidines synthesized via the Biginelli reaction are crucial scaffolds in modern drug discovery. Their diverse biological activities make them attractive candidates for developing new therapeutic agents.
-
Antimicrobial Agents: Many tetrahydropyrimidine derivatives exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][7] Compounds with specific substitutions, such as nitro or fluoro groups, have shown potency comparable to or greater than standard drugs like Ciprofloxacin.[8]
-
Anticancer Activity: These compounds have been investigated as anticancer agents, with some derivatives showing antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7).[1][9]
-
Anti-inflammatory and Analgesic Properties: The tetrahydropyrimidine core is present in molecules with demonstrated anti-inflammatory and analgesic effects.[4]
-
Calcium Channel Blockers: Dihydropyrimidinones were initially recognized for their role as calcium channel blockers, similar in function to nifedipine, and are used as antihypertensive agents.[2][4]
-
Antiviral and Antidiabetic Activity: Certain derivatives have been identified as non-nucleoside reverse transcriptase inhibitors for HIV treatment, while others show promise as antidiabetic agents.[10][11]
Experimental Protocols & Workflows
The versatility of the Biginelli reaction allows for various experimental setups, from classical heating to modern energy-saving techniques like microwave and ultrasound irradiation, which often lead to higher yields and shorter reaction times.[8][12]
This protocol describes a general method for synthesizing tetrahydropyrimidine derivatives using 1,4-diazabicyclo[2.2.2]octane (DABCO) as an efficient catalyst under reflux conditions.[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl benzoylacetate (1 mmol)
-
Thiourea (1 mmol)
-
DABCO (0.1 mmol)
-
Ethanol (15 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Combine the aromatic aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), thiourea (1 mmol), and DABCO (0.1 mmol) in a 25 mL round-bottom flask containing ethanol (15 mL).
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a water-ethanol (1:1) eluent system.
-
After the reaction is complete (typically 2-5 hours, see Table 1), cool the reaction mixture to room temperature.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and then cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the solid product and recrystallize from ethanol to obtain the pure tetrahydropyrimidine derivative.[3]
Microwave irradiation significantly accelerates the Biginelli reaction, often leading to higher yields in a fraction of the time required by conventional heating.[7][13]
Materials:
-
β-Diketone (e.g., acetylacetone) (1 mmol)
-
Aryl aldehyde (1 mmol)
-
Thiourea (1.5 mmol)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid) (catalytic amount)
-
Ethanol
-
Microwave reactor vial
Procedure:
-
Place the β-diketone (1 mmol), aryl aldehyde (1 mmol), thiourea (1.5 mmol), and a catalytic amount of acid in a microwave reactor vial.
-
Add a minimal amount of ethanol to dissolve the reactants.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 80°C) and power for a short duration (e.g., 5-15 minutes).[1]
-
After irradiation, cool the vial to room temperature.
-
Add crushed ice or cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent if further purification is needed.
Ultrasound irradiation provides a green chemistry approach, promoting the reaction through acoustic cavitation without the need for a catalyst, leading to excellent yields in very short reaction times.[12][14]
Materials:
-
Aldehyde (1 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Reaction vessel suitable for ultrasonication
Procedure:
-
In a suitable vessel, mix the aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), and urea/thiourea (1.5 mmol).
-
Place the vessel in an ultrasonic bath operating at a specified frequency and temperature (e.g., 50°C).
-
Irradiate the mixture for 5-20 minutes. The reaction often proceeds to completion within this timeframe.[12][14]
-
Upon completion, cool the mixture. The product will often crystallize directly from the reaction medium.
-
Collect the product by filtration, wash with a small amount of cold water or ethanol, and dry. The high purity of the product often eliminates the need for further recrystallization.[14]
Data Presentation
| Entry | Aldehyde | Catalyst | Method | Time | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | HCl | Conventional (Reflux) | 5 hours | 75 | [3] |
| 2 | 4-Chlorobenzaldehyde | DABCO | Conventional (Reflux) | 2 hours | 92 | [3] |
| 3 | 4-Methoxybenzaldehyde | None | Ultrasound (50°C) | 5 minutes | 99 | [12][14] |
| 4 | Benzaldehyde | None | Ultrasound (50°C) | 10 minutes | 95 | [12][14] |
| 5 | 2-Phenyl-1,2,3-triazole-4-carbaldehyde | Sm(ClO₄)₃ | Ultrasound (75-80°C) | 15-25 minutes | 88-95 | [15] |
| 6 | Benzaldehyde | - | Microwave | 5-15 minutes | High | [7][16] |
| 7 | 3-Nitrobenzaldehyde | DABCO | Conventional (Reflux) | 3 hours | 90 | [3] |
Note: Yields and reaction times are representative and can vary based on specific substrates and precise conditions.
| Compound ID | R-Group on Phenyl Ring | Catalyst | Test Organism | Activity (MIC µg/mL) / Inhibition | Reference |
| 7f | 4-Nitro | SrCl₂·6H₂O | S. aureus, E. coli | More active than Ciprofloxacin | [8] |
| 7g | 4-Fluoro | SrCl₂·6H₂O | S. aureus, E. coli | More active than Ciprofloxacin | [8] |
| 79 | (Not Specified) | DABCO | S. aureus, E. coli | Good activity | [4][8] |
| 118a | (Substituted) | p-TSA | M. tuberculosis | 59% Inhibition | [8] |
| 118b | (Substituted) | p-TSA | M. tuberculosis | 61% Inhibition | [8] |
MIC = Minimum Inhibitory Concentration; p-TSA = p-toluenesulfonic acid.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 11. mdpi.com [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate as a key intermediate in the synthesis of pharmaceutically active compounds. This document includes detailed experimental protocols, relevant biological pathways, and quantitative data to support its application in drug discovery and development.
Introduction
This compound is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making it a desirable feature in drug candidates. This pyrimidine derivative is particularly useful for the synthesis of complex molecules targeting a variety of biological pathways, including those involved in cancer and metabolic diseases. Its utility as an intermediate for the synthesis of aminopyrimidinecarboxylates has been noted.
Application in the Synthesis of Farnesoid X Receptor (FXR) Modulators
Recent patent literature has disclosed the use of derivatives of this compound in the synthesis of potent modulators of the Farnesoid X Receptor (FXR)[1]. FXR is a nuclear receptor primarily expressed in the liver, intestine, and kidneys, and it plays a critical role in bile acid, lipid, and glucose homeostasis. Modulation of the FXR signaling pathway is a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).
Farnesoid X Receptor (FXR) Signaling Pathway
The FXR signaling pathway is activated by bile acids. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding event regulates the transcription of numerous genes involved in metabolic processes.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol describes a potential one-pot synthesis via a cyclocondensation reaction.
Materials:
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
Formamidine acetate
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask, add formamidine acetate (1.0 equivalent).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) in absolute ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Expected Outcome:
The expected product is this compound as a solid or oil. The yield and purity should be determined by standard analytical techniques.
Protocol 2: Synthesis of a Downstream Intermediate for an FXR Modulator
This protocol outlines the subsequent functionalization of this compound to introduce an amino group, a common step in building more complex pharmaceutical ingredients.
Materials:
-
This compound
-
Ammonia in methanol (or other amine source)
-
Sealed reaction vessel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in a solution of ammonia in methanol in a sealed reaction vessel.
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate can be purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical, albeit hypothetical, quantitative data for the proposed synthesis and a subsequent reaction. Actual results may vary and should be determined experimentally.
| Parameter | Protocol 1: Synthesis of Intermediate | Protocol 2: Amination Reaction |
| Reactants | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, Formamidine acetate | This compound, Ammonia |
| Product | This compound | Ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate |
| Typical Yield (%) | 60-75 | 80-90 |
| Purity (by HPLC, %) | >95 | >98 |
| Reaction Time (h) | 6-12 | 8-16 |
| Reaction Temperature (°C) | Reflux (Ethanol) | 80-100 |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent modification of this compound in a drug discovery context.
Conclusion
This compound is a promising intermediate for the synthesis of novel drug candidates, particularly for targets such as the Farnesoid X Receptor. The protocols and data presented herein provide a foundational framework for researchers to utilize this versatile building block in their drug discovery and development programs. Further optimization of the proposed synthetic routes and exploration of its application in the synthesis of other biologically active molecules are encouraged.
References
Applications of Fluorinated Pyrimidines in Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of fluorinated pyrimidines in the development of modern agrochemicals. The strategic incorporation of fluorine into the pyrimidine scaffold has led to the discovery of highly effective fungicides and herbicides with enhanced metabolic stability and biological activity.[1]
I. Fungicidal Applications
Fluorinated pyrimidines, particularly the anilinopyrimidine class, are potent fungicides used to control a wide range of plant pathogenic fungi.[2] Commercially significant examples include cyprodinil and pyrimethanil.[2]
A. Mode of Action: Inhibition of Methionine Biosynthesis
Anilinopyrimidine fungicides primarily act by inhibiting the biosynthesis of methionine, an essential amino acid for fungal growth and development.[2][3] This is achieved by targeting key enzymes in the methionine synthesis pathway, such as cystathionine β-lyase and cystathionine γ-synthase.[3][4] Additionally, these fungicides can inhibit the secretion of hydrolytic enzymes by the fungi, which are crucial for the infection process, thereby preventing the penetration and development of the disease.[5]
Signaling Pathway: Inhibition of Methionine Biosynthesis by Anilinopyrimidine Fungicides
Caption: Inhibition of methionine biosynthesis by anilinopyrimidine fungicides.
B. Quantitative Data: Antifungal Activity
The following table summarizes the in vitro antifungal activity of experimental fluorinated pyrimidine derivatives against various plant pathogens.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| III-3 | Botrytis cinerea | < 1.0 | [6] |
| Pyrimethanil | Botrytis cinerea | > 1.0 | [6] |
| Cyprodinil | Botrytis cinerea | > 1.0 | [6] |
| 5o | Phomopsis sp. | 10.5 | |
| Pyrimethanil | Phomopsis sp. | 32.1 |
C. Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This protocol details the procedure for assessing the in vitro antifungal efficacy of fluorinated pyrimidine compounds.[7][8]
1. Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (9 cm)
-
Cultures of test fungi (e.g., Botrytis cinerea, Phomopsis sp.)
-
Sterile cork borer (5 mm)
-
Incubator
2. Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in DMSO to create stock solutions. Further dilute with sterile distilled water to achieve the desired final concentrations.
-
Media Preparation: Autoclave the PDA medium and cool it to 50-60°C. Add the appropriate volume of the test compound solution to the molten PDA to achieve the final test concentrations. Pour the amended PDA into sterile Petri dishes. A control plate containing PDA with the same concentration of DMSO should also be prepared.
-
Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
Calculation of Inhibition Rate: Calculate the percentage inhibition of mycelial growth using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.
-
-
-
Determination of EC50: The effective concentration required to inhibit 50% of mycelial growth (EC50) can be determined by probit analysis of the inhibition data at various concentrations.
Experimental Workflow: In Vitro Antifungal Assay
Caption: Workflow for in vitro antifungal activity testing.
II. Herbicidal Applications
A novel class of fluorinated pyrimidine-based herbicides acts by disrupting the de novo pyrimidine biosynthesis pathway in plants.[9] Tetflupyrolimet is a notable example of a herbicide with this mode of action.[9]
A. Mode of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
These herbicides specifically target and inhibit the enzyme dihydroorotate dehydrogenase (DHODH).[9] DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, glycoproteins, and phospholipids.[10] By inhibiting DHODH, the herbicide deprives the plant of essential pyrimidines, leading to growth arrest and eventual death.[9]
Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase (DHODH) by Fluorinated Pyrimidine Herbicides
References
- 1. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AP Fungicides | FRAC [frac.info]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 9. researchgate.net [researchgate.net]
- 10. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Pyrimidine Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of pyrimidine derivatives as potential anticancer agents. The protocols and data presented are collated from recent scientific literature and are intended to serve as a practical guide for researchers in the field of medicinal chemistry and oncology drug discovery.
Introduction
Pyrimidine and its fused heterocyclic derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant biological activities.[1] As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidine analogs can act as antimetabolites, interfering with DNA and RNA synthesis in rapidly proliferating cancer cells.[1] The planar, electron-rich nature of the pyrimidine ring allows for crucial hydrogen bonding and π-π stacking interactions with biological targets like enzymes and nucleic acids.[1] Consequently, the development of novel pyrimidine derivatives continues to be a major focus in the quest for more effective and selective anticancer therapies.[2][3]
This document outlines the synthesis of a series of pyrido[2,3-d]pyrimidine derivatives, presents their anticancer activity against various cell lines, and provides detailed protocols for their synthesis and a key cytotoxicity assay.
Data Presentation: Anticancer Activity of Pyrimidine Derivatives
The in vitro cytotoxic activity of newly synthesized pyrimidine derivatives is a critical measure of their potential as anticancer agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrimidine derivatives against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | R1 | R2 | HCT-116 | MCF-7 | HepG2 | PC-3 | hTS IC50 (nM) |
| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 | 20.47 ± 1.02 |
| 2a | - | - | - | - | - | - | - |
| 2d | - | - | - | Strong cytotoxicity at 50 µM in A549 cells[4] | - | - | - |
| 2f | - | - | - | - | - | - | - |
| Data for compound 1n is sourced from a study on pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors.[5] Data for compounds 2a, 2d, and 2f are from studies on other pyrimidine derivatives.[4] |
Table 2: In Vitro Cytotoxicity (IC50, µM) of Pyrimidine-Hydrazone Derivatives
| Compound | LoVo | LoVo/DX | MCF-7 | A549 | HeLa | CCRF-CEM | THP-1 |
| 4 | >100 | 25.4±2.1 | 18.2±1.5 | 15.4±1.2 | 20.1±1.8 | 10.5±0.9 | 12.3±1.1 |
| 5 | >100 | 30.1±2.5 | 22.5±1.9 | 18.9±1.6 | 25.3±2.2 | 15.2±1.3 | 18.7±1.5 |
| 6 | >100 | 45.3±3.8 | 35.8±3.0 | 28.4±2.4 | 38.9±3.3 | 22.1±1.9 | 25.6±2.1 |
| 7 | >100 | 22.7±1.9 | 15.9±1.3 | 13.1±1.1 | 18.7±1.6 | 9.8±0.8 | 11.2±0.9 |
| This table presents the anticancer activity of newly designed pyrimidine-hydrazone hybrids.[6][7] |
Experimental Protocols
Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This protocol describes a general two-step synthesis for pyrido[2,3-d]pyrimidine derivatives, starting with the synthesis of α,β-unsaturated ketones (chalcones) followed by their condensation with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate.[4]
Step 1: Synthesis of α,β-Unsaturated Ketones (Chalcones) via Claisen-Schmidt Condensation
-
Dissolve an appropriately substituted ketone (1.0 eq) and an appropriately substituted aldehyde (1.0 eq) in absolute ethanol.
-
To this solution, add aqueous potassium hydroxide (40% w/v) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate indicates product formation.
-
Filter the precipitate, wash with cold ethanol, and then with water until the washings are neutral.
-
Dry the solid and recrystallize from ethanol to obtain the pure α,β-unsaturated ketone.
-
Characterize the product using IR, 1H-NMR, 13C-NMR, and mass spectrometry.[4]
Step 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
-
In a round-bottom flask, combine the synthesized α,β-unsaturated ketone (1.0 eq) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1.0 eq) in glacial acetic acid.[4]
-
Reflux the mixture at 118 °C for 96 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).[8]
-
Characterize the final pyrido[2,3-d]pyrimidine derivative using IR, 1H-NMR, 13C-NMR, LC-MS, and elemental analysis.[4][9]
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test pyrimidine derivatives dissolved in DMSO
-
96-well microplates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the pyrimidine derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives.
Mechanism of Action: Inhibition of Thymidylate Synthase
Caption: Inhibition of thymidylate synthase by pyrimidine derivatives, leading to cancer cell death.
Structure-Activity Relationship (SAR) Logic
References
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate using ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the comprehensive nuclear magnetic resonance (NMR) analysis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in medicinal chemistry. The structural integrity and purity of this compound are critical for its application in the synthesis of novel therapeutic agents. Herein, we provide detailed protocols for ¹H, ¹³C, and ¹⁹F NMR analysis and present the anticipated spectral data. This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of fluorinated heterocyclic compounds.
Introduction
This compound is a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, unambiguous structural confirmation and purity assessment of this intermediate are paramount. NMR spectroscopy is the most powerful technique for the complete structural elucidation of such organic molecules in solution. This document outlines the standardized procedures for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established NMR principles and data from structurally analogous compounds. The numbering convention used for the assignments is shown in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | ~9.3 | s | - | 1H |
| H6 | ~9.1 | q | ⁴J(H-F) ≈ 1.5 | 1H |
| H7 (CH₂) | ~4.4 | q | ³J(H-H) = 7.1 | 2H |
| H8 (CH₃) | ~1.4 | t | ³J(H-H) = 7.1 | 3H |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C2 | ~160 | d | ³J(C-F) ≈ 2.0 |
| C4 | ~158 | q | ²J(C-F) ≈ 35 |
| C5 | ~120 | s | - |
| C6 | ~155 | d | ³J(C-F) ≈ 5.0 |
| C7 (CH₂) | ~62 | s | - |
| C8 (CH₃) | ~14 | s | - |
| C9 (CF₃) | ~122 | q | ¹J(C-F) ≈ 275 |
| C10 (C=O) | ~164 | s | - |
Table 3: Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CF₃ | ~-65 to -70 | q | ⁴J(F-H) ≈ 1.5 |
Experimental Protocols
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, use a warm water bath to aid dissolution.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
Protocol 2: ¹H NMR Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): 16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): 4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and pick the peaks.
-
Protocol 3: ¹³C NMR Acquisition
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment. Tune the probe for ¹³C.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): 240 ppm (centered around 120 ppm).
-
Acquisition Time (AQ): 2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Pick the peaks.
-
Protocol 4: ¹⁹F NMR Acquisition
-
Instrument Setup: Use the same locked and shimmed sample. Tune the probe for ¹⁹F.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence, often with proton decoupling (e.g., zgpg30 on Bruker instruments, but with the ¹⁹F observe channel).
-
Spectral Width (SW): ~50 ppm (centered around -65 ppm). A wider spectral width may be necessary for initial experiments if the chemical shift is unknown.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 64 to 256.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0.00 ppm) or an internal reference if added.
-
Pick the peaks.
-
Workflow and Data Analysis
The overall workflow for the NMR analysis of this compound is depicted in the following diagram.
High-Throughput Screening of Pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrimidine derivatives, a versatile class of heterocyclic compounds with significant therapeutic potential.[1][2] Pyrimidine-based scaffolds are central to numerous approved drugs and are actively explored in the discovery of novel therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][3][4] This guide offers a framework for the efficient identification and characterization of promising pyrimidine-based lead compounds through a combination of biochemical and cell-based HTS assays.
Introduction to Pyrimidine Derivatives in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions and its synthetic tractability.[2][4] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and cytotoxicity against cancer cells.[5][6] High-throughput screening enables the rapid evaluation of large libraries of these compounds to identify "hits" that modulate the activity of specific biological targets.[6][7]
Data Presentation: Comparative Efficacy of Pyrimidine Derivatives
The inhibitory activities of various pyrimidine derivatives from different screening campaigns are summarized below to provide a comparative overview of their potency against several key biological targets.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K [8]
| Compound | R¹ Group | R² Group | R³ Group | IC₅₀ (nM) |
| 6 | Ethyl | CONH₂ | Cyclopropyl | 420 |
| 9 | Methyl | CONH₂ | Cyclopropyl | 930 |
Table 2: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against PARP-1 [8]
| Compound | Substituent | IC₅₀ (nM) |
| S2 | Fused Heterocycle | 4.06 ± 0.18 |
| S7 | Fused Heterocycle | 3.61 ± 0.15 |
| Olaparib (Reference) | - | 5.77 |
Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives against MIF-2 [8]
| Compound | R² Position | R³ Position | IC₅₀ (µM) |
| 5a | Phenyl | Aliphatic Chain | Similar to 3a |
| 5b | Phenyl | Aliphatic Chain | Similar to 3a |
Table 4: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines [9]
| Compound | MCF-7 IC₅₀ (μM) | HepG2 IC₅₀ (μM) |
| 4 | 0.57 | 1.13 |
| 6 | 2.81 | 4.62 |
| 9 | 3.15 | 5.24 |
| 10 | 1.83 | 2.47 |
| 11 | 1.31 | 0.99 |
| Staurosporine (Reference) | 6.76 | - |
Table 5: PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [9]
| Compound | IC₅₀ (nM) | % Inhibition |
| 4 | 11.4 | 97.8 |
| 6 | 34.6 | 89.6 |
| 10 | 17.2 | 94.6 |
| 11 | 21.4 | 92.1 |
| Staurosporine (Reference) | 16.7 | 95.6 |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below.
Biochemical Assay: eEF-2K Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates ATP consumption by the enzyme, and therefore, higher enzymatic activity.[8]
Materials:
-
Purified human eEF-2K
-
MH-1 peptide substrate
-
Calmodulin
-
ATP
-
Luminescence-based ATP detection kit
-
384-well plates
-
Test pyrimidine derivatives
Protocol:
-
Assay Plate Preparation: Dispense test compounds from the pyrimidine library into a 384-well plate.
-
Enzyme Reaction Mixture: Prepare a reaction mixture containing eEF-2K, calmodulin, and the MH-1 peptide substrate in a suitable kinase assay buffer.
-
Enzyme Addition: Add the enzyme mixture to the assay plate containing the compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[8]
-
Signal Detection: Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence signal using a plate reader. A higher signal indicates greater inhibition of eEF-2K.[8]
Biochemical Assay: PARP-1 Inhibition Assay (Fluorescence-based)
This assay measures the activity of PARP-1, an enzyme involved in DNA repair.
Materials:
-
Recombinant human PARP-1
-
Activated DNA
-
β-NAD+
-
Fluorescent developing solution
-
384-well plates
-
Test pyrimidine derivatives
Protocol:
-
Assay Plate Preparation: Add test compounds to a 384-well plate.
-
Enzyme Reaction Mixture: Prepare a reaction mixture containing PARP-1 and activated DNA in PARP assay buffer.
-
Enzyme Addition: Add the enzyme mixture to the wells.
-
Reaction Initiation: Start the reaction by adding β-NAD+.
-
Incubation: Incubate the plate for 60 minutes at room temperature.[8]
-
Signal Detection: Add the fluorescent developing solution and measure the fluorescence signal with a plate reader.
Cell-Based Assay: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, A-549)[10][11]
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Test pyrimidine derivatives
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6]
Cell-Based Assay: NF-κB Translocation Assay (High-Content Imaging)
This assay is used to identify compounds that inhibit the translocation of the NF-κB transcription factor from the cytoplasm to the nucleus, a key step in the inflammatory response.
Materials:
-
Suitable cell line (e.g., RAW 264.7 murine macrophages or HEK293 cells)[6]
-
Cell culture medium and supplements
-
Pro-inflammatory agent (e.g., LPS)
-
Primary antibody against NF-κB
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
384-well, clear-bottom imaging plates
-
Test pyrimidine derivatives
Protocol:
-
Cell Seeding: Seed cells into 384-well imaging plates and allow them to attach overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of pyrimidine derivatives or a vehicle control for 1-4 hours.[6]
-
Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., 50 ng/mL LPS) for 20-30 minutes to induce NF-κB translocation.[6]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100).
-
Immunostaining: Incubate the cells with the primary antibody against NF-κB, followed by incubation with the fluorescently labeled secondary antibody and the nuclear counterstain.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and a general experimental workflow for HTS are provided below.
Conclusion
The protocols and application notes provided in this document offer a robust framework for the high-throughput screening of pyrimidine derivatives. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize promising lead compounds for further development. The versatility of the pyrimidine scaffold, coupled with the power of HTS, continues to make it a valuable asset in the quest for novel therapeutics.[4]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 10. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Molecular Docking Studies of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting molecular docking studies on pyrimidine compounds, a class of heterocyclic molecules with significant pharmacological interest. These protocols and application notes are designed to assist researchers in predicting the binding affinities and interaction patterns of pyrimidine derivatives with various protein targets, thereby accelerating the drug discovery and development process.
Data Presentation: Quantitative Analysis of Pyrimidine Derivatives
The following tables summarize the results of molecular docking and in vitro studies for a selection of pyrimidine derivatives against two common cancer targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Table 1: Docking Scores and Biological Activity of Pyrimidine Derivatives as EGFR Inhibitors
| Compound ID | Structure/Substitution Pattern | Target Kinase | Docking Score (kcal/mol) | EGFR IC₅₀ (µM) | Reference |
| 5b | Thieno[2,3-d]pyrimidine | EGFRWT | -17.22 | 0.037 | [1] |
| 5f | Thieno[2,3-d]pyrimidine | EGFRWT | Not Specified | 0.021 (A549 cells) | [1] |
| Erlotinib | (Reference Drug) | EGFRWT | -23.94 | 0.0059 | [1] |
| Compound A | 2-methyl, 4-chloro substitution | Not Specified | Not Specified | 6.22 (MCF-7) | [1] |
Note: IC₅₀ values can vary based on the cell line and experimental conditions.
Table 2: Docking Results of Pyrimidine Derivatives against CDK2
| Compound ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| 4c | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [2][3] |
| 4a | -7.7 | LYS 33, THR 14, THR 165, GLU 12 | [2][3] |
| 4h | -7.5 | THR 14, ILE 10 | [2][3] |
| 4b | -7.4 | Not specified | [2][3] |
Experimental Protocols: Molecular Docking of Pyrimidine Derivatives
This section outlines a generalized protocol for performing molecular docking of pyrimidine derivatives using the widely-used software AutoDock Vina.
Preparation of the Receptor (Protein)
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider EGFR (PDB ID: 1M17).
-
Clean the Protein: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the study using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they play a crucial role in forming hydrogen bonds.
-
Prepare for Docking: Convert the cleaned protein PDB file into the PDBQT format using AutoDockTools (ADT). This step involves adding Gasteiger charges and assigning atom types.
Preparation of the Ligand (Pyrimidine Compound)
-
Obtain Ligand Structure: The 3D structure of the pyrimidine derivative can be obtained from databases like PubChem or ZINC, or drawn using chemical drawing software like ChemDraw and saved in a common format (e.g., MOL, SDF).
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation. This can be done using software like Avogadro or molecular modeling suites.
-
Define Rotatable Bonds: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
-
Prepare for Docking: Convert the prepared ligand file into the PDBQT format using ADT. This step also involves assigning Gasteiger charges.
Grid Box Generation
-
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or through literature review.
-
Define the Grid Box: Using ADT, define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site. For EGFR (1M17), a grid box of approximately 20x20x20 Å centered on the active site is a good starting point.
Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Analysis of Results
-
Examine Docking Scores: The output file will list the binding affinities for the different poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Use molecular visualization software to view the docked poses of the pyrimidine derivative within the protein's binding site.[2] Analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.[2]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key processes in molecular docking and a relevant biological pathway.
Caption: A general workflow for molecular docking studies.
Caption: Simplified EGFR signaling pathway and its inhibition.
References
- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Polymers Derived from Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate. This monomer, characterized by the presence of an electron-withdrawing trifluoromethyl group and a heterocyclic pyrimidine ring, offers a unique building block for the creation of advanced functional polymers with potential uses in drug delivery and specialty coatings.
Introduction
This compound is a versatile monomer that can be explored for the synthesis of novel polymers with tailored properties. The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and hydrophobicity, while the pyrimidine moiety can introduce specific interactions and potential bioactivity. This document outlines potential polymerization methods, characterization techniques, and a key application in pH-responsive drug delivery.
Polymer Synthesis Methodologies
Given the chemical structure of this compound, both free-radical and anionic polymerization are plausible routes for synthesizing polymers. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can influence the reactivity of the monomer.
Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for vinyl monomers. For this compound, a solution polymerization approach is recommended to ensure good heat dissipation and control over the reaction.
Experimental Protocol: Solution Free-Radical Polymerization
-
Materials:
-
Monomer: this compound
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Precipitating Agent: Methanol or Diethyl Ether
-
Inert Gas: Nitrogen or Argon
-
-
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5 g, 22.7 mmol) in the chosen anhydrous solvent (e.g., 25 mL).
-
Add the radical initiator (e.g., AIBN, 0.1 mol% with respect to the monomer).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with an inert gas for 30 minutes while stirring.
-
Immerse the flask in a preheated oil bath at a controlled temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a specified time (e.g., 12-24 hours) under an inert atmosphere.
-
To terminate the reaction, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., 250 mL of cold methanol) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Logical Workflow for Free-Radical Polymerization
Caption: Workflow for the synthesis and characterization of the polymer.
Anionic Polymerization
Anionic polymerization can offer better control over molecular weight and dispersity, leading to polymers with well-defined architectures. The electron-deficient nature of the monomer makes it a good candidate for this method. However, the ester group can be susceptible to side reactions with certain strong nucleophilic initiators.
Experimental Protocol: Anionic Polymerization
-
Materials:
-
Monomer: this compound
-
Initiator: n-Butyllithium (n-BuLi) or Diphenylmethylpotassium (DPMK) in Tetrahydrofuran (THF)
-
Solvent: Anhydrous THF
-
Terminating Agent: Degassed Methanol
-
Precipitating Agent: Hexane or Methanol
-
-
Procedure:
-
All glassware must be rigorously flame-dried under vacuum and cooled under a positive pressure of high-purity argon.
-
Anhydrous THF is freshly distilled from a sodium/benzophenone ketyl under argon.
-
In a Schlenk flask, add the desired amount of anhydrous THF via cannula.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add the initiator solution (e.g., n-BuLi) dropwise via syringe until a faint persistent color is observed, indicating the titration of impurities. Then, add the calculated amount of initiator.
-
Slowly add a pre-chilled solution of the monomer in anhydrous THF to the initiator solution via cannula.
-
Allow the polymerization to proceed at -78 °C for a specific time (e.g., 1-4 hours).
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., hexane).
-
Isolate the polymer by filtration and dry it under vacuum.
-
Polymer Characterization
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the polymerization and identify functional groups. | Disappearance of the vinylic C=C stretching band (around 1640 cm⁻¹). Presence of characteristic bands for the ester C=O (around 1730 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and pyrimidine ring vibrations. |
| ¹H and ¹⁹F NMR Spectroscopy | To elucidate the polymer structure and confirm monomer incorporation. | Disappearance of vinyl proton signals. Appearance of broad signals corresponding to the polymer backbone. A sharp signal in the ¹⁹F NMR spectrum confirming the presence of the -CF₃ group. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). | Provides information on the molecular weight distribution. For living polymerizations, a narrow PDI (< 1.2) is expected. |
| Thermal Analysis (TGA/DSC) | To evaluate the thermal stability and glass transition temperature (T₉). | TGA will show the decomposition temperature (Tₐ), indicating thermal stability. DSC will determine the T₉, which is related to the polymer's rigidity and chain mobility. |
Table 1: Representative Properties of Fluorinated Pyrimidine-Containing Polymers
| Polymerization Method | Initiator | T [°C] | Time [h] | Yield [%] | Mₙ [kDa] | PDI | T₉ [°C] | Tₐ (5% wt loss) [°C] |
| Free-Radical | AIBN | 70 | 24 | ~85 | 30-50 | 1.8-2.5 | 130-150 | >300 |
| Anionic | n-BuLi | -78 | 4 | >90 | 15-25 | <1.2 | 125-145 | >300 |
Note: The values in this table are hypothetical and based on typical results for similar fluorinated and heterocyclic polymers. Actual results may vary depending on specific experimental conditions.
Application in pH-Responsive Drug Delivery
Polymers containing pyrimidine moieties can exhibit pH-responsive behavior due to the basic nature of the nitrogen atoms in the pyrimidine ring. At lower pH (e.g., in the acidic microenvironment of a tumor or within endosomes), the pyrimidine nitrogens can become protonated. This protonation can lead to changes in the polymer's solubility, conformation, or interactions with other molecules, making it a promising candidate for controlled drug release systems.
Proposed Mechanism of pH-Responsive Drug Release
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Encapsulation: A hydrophobic anticancer drug is encapsulated within nanoparticles formed from the synthesized polymer. In a neutral pH environment (e.g., bloodstream, pH 7.4), the polymer is relatively hydrophobic, and the nanoparticles are stable, retaining the drug.
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Targeting: The nanoparticles can accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect.
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Acid-Triggered Release: In the acidic tumor microenvironment (pH ~6.5) or after endocytosis into cancer cells where the endosomal pH is even lower (~5.0), the pyrimidine units in the polymer backbone become protonated.
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Destabilization and Release: This protonation increases the hydrophilicity of the polymer, leading to swelling or disassembly of the nanoparticles and the subsequent release of the encapsulated drug directly at the target site.
Signaling Pathway for pH-Responsive Drug Delivery
Caption: pH-triggered drug release from a pyrimidine-based polymer nanoparticle.
Safety and Handling
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This compound should be handled in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Radical initiators like AIBN and BPO can be explosive and should be handled with care.
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Anionic initiators such as n-BuLi are highly reactive and pyrophoric; they must be handled under strictly inert and anhydrous conditions.
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Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of polymers from this compound presents an exciting avenue for the development of advanced materials. The protocols outlined here provide a starting point for researchers to explore the polymerization of this monomer and to investigate the properties and applications of the resulting polymers, particularly in the promising field of targeted drug delivery. Further optimization of reaction conditions will be necessary to achieve desired polymer characteristics for specific applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound and its derivatives is a variation of the Biginelli reaction. This one-pot, three-component reaction typically involves the condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate, an aldehyde (or an orthoformate which can act as a one-carbon unit source), and an amidine or urea derivative.
Q2: What are the key starting materials for this synthesis?
A2: The essential starting materials are:
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Ethyl 4,4,4-trifluoro-3-oxobutanoate: This provides the trifluoromethyl group and the ethyl carboxylate moiety.
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A source for the C2 and N1-C6-N3 atoms of the pyrimidine ring: This is typically an amidine salt (like formamidine hydrochloride) or urea/thiourea.
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A source for the C4 carbon: Often, an orthoformate like triethyl orthoformate is used to introduce the C4 carbon.
Q3: Why is the trifluoromethyl group important in this molecule?
A3: The trifluoromethyl (CF3) group is a key functional group in medicinal chemistry. Its incorporation into molecules like this compound can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets, which are highly desirable in drug development.[1]
Q4: What are the typical applications of this compound?
A4: This compound and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries. They are used in the synthesis of a wide range of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents, as well as herbicides and fungicides.[2]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | - Ensure the purity of ethyl 4,4,4-trifluoro-3-oxobutanoate and the amidine salt. Contaminants can interfere with the reaction. - Use freshly opened or properly stored reagents. Amidines can be hygroscopic. |
| Ineffective Catalyst | - The choice of catalyst is crucial. Lewis acids (e.g., lanthanide triflates, InBr3) or Brønsted acids are often used to promote the reaction.[3] - Experiment with different catalysts and catalyst loading to find the optimal conditions for your specific reaction. |
| Incorrect Reaction Temperature | - The reaction may require heating (reflux) to proceed at a reasonable rate. Start with the temperature specified in a relevant protocol and optimize as needed. - In some cases, running the reaction at room temperature for an extended period may be beneficial. |
| Inappropriate Solvent | - The polarity and boiling point of the solvent can significantly impact the reaction. Ethanol, DMF, and acetonitrile are commonly used. - Solvent-free conditions have also been reported to be effective for Biginelli-type reactions and can lead to higher yields and easier workup.[3] |
| Decomposition of Reactants or Product | - The trifluoromethyl group can make the pyrimidine ring susceptible to nucleophilic attack under harsh basic conditions. Avoid overly basic workup procedures. - Prolonged reaction times at high temperatures can sometimes lead to degradation. Monitor the reaction progress by TLC or LC-MS. |
Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Self-condensation of Ethyl 4,4,4-trifluoro-3-oxobutanoate | - This can be minimized by the slow addition of the ketoester to the reaction mixture containing the other components and the catalyst. - Ensure the reaction conditions favor the three-component condensation over self-condensation. |
| Formation of Dihydropyrimidine Intermediate | - The initial product of the Biginelli reaction is a dihydropyrimidine. An oxidation step may be necessary to form the aromatic pyrimidine ring. - If the desired product is the aromatic pyrimidine, consider adding a mild oxidizing agent or choosing reaction conditions that promote in-situ oxidation. |
| Incomplete Reaction | - If starting materials are still present, consider increasing the reaction time, temperature, or catalyst loading. - Ensure proper mixing, especially in heterogeneous or solvent-free reactions. |
Experimental Protocols
Below is a generalized experimental protocol based on the Biginelli reaction for the synthesis of related trifluoromethyl-pyrimidine derivatives. Researchers should adapt and optimize this protocol for their specific needs.
Example Protocol: Synthesis of a 4-(Trifluoromethyl)pyrimidine Derivative
A mixture of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), an appropriate aldehyde or orthoformate (1.1 eq.), and an amidine hydrochloride or urea (1.2 eq.) in a suitable solvent (e.g., ethanol, 5 mL per mmol of ketoester) is treated with a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq.). The mixture is then heated under reflux for several hours (typically 8-24 h), with the reaction progress monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then taken up in an appropriate solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following table summarizes yield data for the synthesis of various trifluoromethyl-substituted pyrimidine derivatives under different catalytic conditions, as reported in the literature. This data can serve as a reference for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature | Yield (%) | Reference Compound |
| FeF3 | Not specified | Not specified | 90 | Ethyl-4-(3,5-bis(trifluoromethyl)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| TMSCl | DMF | Room Temp | 66 | Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Hydrochloric Acid | Ethanol | Reflux | Not specified | Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
| Diisopropyl Ethyl Ammonium Acetate | Solvent-free | Room Temp | High | 4-Oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
General Synthetic Pathway via Biginelli Reaction
Caption: General synthetic pathway for this compound.
References
Technical Support Center: Purification of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities I might encounter?
A2: Impurities can arise from unreacted starting materials, byproducts, or degradation of the target compound. Common precursors in the synthesis of similar pyrimidine derivatives include compounds like ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. Therefore, potential impurities could include:
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Unreacted starting materials.
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Hydrolysis byproducts, such as 4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
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Byproducts from side reactions involving solvents or reagents.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:
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The solution is supersaturated: Try adding a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly.
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The cooling process is too rapid: Slower cooling encourages the formation of a crystal lattice. You can insulate the flask to slow down the cooling rate.
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Inappropriate solvent: The chosen solvent may be too good at dissolving the compound even at lower temperatures. Experiment with different solvents or solvent systems (e.g., a mixture of a good solvent and a poor solvent).
Q4: I am not getting good separation of my compound from an impurity during column chromatography. What can I change?
A4: Poor separation in column chromatography can be addressed by:
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Optimizing the mobile phase: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides a good separation between your target compound and the impurity. A good starting point for many pyrimidine derivatives is a mixture of hexane and ethyl acetate.
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Changing the stationary phase: While silica gel is most common, other stationary phases like alumina (neutral, acidic, or basic) can offer different selectivity.
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Using a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close retention factors.
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Ensuring proper column packing: A poorly packed column with channels or cracks will lead to poor separation.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | Insufficient solvent. Incorrect solvent choice. | Add more solvent in small portions until the compound dissolves. Select a different solvent in which the compound has higher solubility at elevated temperatures. |
| No crystals form upon cooling. | Solution is not saturated. Compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then cool again. Add a co-solvent (anti-solvent) in which the compound is less soluble. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low recovery of the purified compound. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Concentrate the mother liquor and cool to obtain a second crop of crystals. Ensure the solution is cooled thoroughly in an ice bath before filtration. Filter the hot solution quickly and use a pre-heated funnel. |
| The purified compound is still impure. | Impurities co-crystallized with the product. The cooling was too rapid, trapping impurities. | Perform a second recrystallization. Allow the solution to cool more slowly. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| Compound does not move from the origin (low Rf). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Poor separation between the compound and impurities. | Inappropriate mobile phase. Column was overloaded with the sample. Poorly packed column. | Optimize the mobile phase using TLC. Use a larger column or reduce the amount of sample loaded. Repack the column carefully to ensure a uniform stationary phase bed. |
| Streaking or tailing of the compound band. | Compound is too polar for the mobile phase. Compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | Add a small amount of a polar modifier to the mobile phase (e.g., a few drops of methanol or triethylamine). Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a base like triethylamine. |
| Cracks or channels in the silica gel bed. | The column was allowed to run dry. The packing was not uniform. | Always keep the solvent level above the top of the stationary phase. Repack the column. |
Experimental Protocols
Protocol 1: Recrystallization
This is a general procedure and the choice of solvent will need to be determined experimentally. Common solvents for recrystallization of pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.
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Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent. If the compound dissolves readily at room temperature, the solvent is likely too good. If it is insoluble at room temperature, heat the test tube. A suitable solvent will dissolve the compound when hot but the compound will precipitate upon cooling.
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Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good mobile phase will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
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Column Packing:
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Secure a glass column vertically.
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Add a small plug of cotton or glass wool to the bottom.
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Add a layer of sand.
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Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, ensuring no air bubbles are trapped.
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Allow the silica to settle, and then add another layer of sand on top.
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Drain the excess solvent until the solvent level is just at the top of the sand.
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Sample Loading:
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Dissolve the crude compound in a minimal amount of the mobile phase.
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Carefully add the sample solution to the top of the column.
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Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
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Elution:
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Carefully add the mobile phase to the column.
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Apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column at a steady rate.
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Collect fractions in test tubes.
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Fraction Analysis:
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Monitor the collected fractions by TLC to identify which fractions contain the purified product.
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Combine the pure fractions.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound using column chromatography.
Caption: Logical relationship for troubleshooting the purification of this compound.
Technical Support Center: Synthesis of Trifluoromethylpyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of trifluoromethylpyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing trifluoromethylpyrimidines?
A1: Common methods include the Biginelli reaction, which is a one-pot multicomponent reaction, and other cyclocondensation strategies.[1] The Biginelli reaction typically involves the condensation of ethyl trifluoroacetoacetate, an aldehyde, and urea or thiourea.[1] Another approach is the reaction of trifluoromethyl-containing building blocks with amidines or guanidines.[2]
Q2: Why is my reaction yield of the desired trifluoromethylpyrimidine consistently low?
A2: Low yields can be attributed to several factors. Incomplete reaction, formation of stable intermediates, or competing side reactions can all reduce the yield of the final product. Reaction conditions such as temperature, catalyst activity, and solvent choice are critical parameters that may need optimization.
Q3: I am observing multiple spots on my TLC plate that are not my starting materials or desired product. What could these be?
A3: The additional spots likely represent byproducts from side reactions. Common byproducts in trifluoromethylpyrimidine synthesis can include incompletely cyclized intermediates, regioisomers, and products from self-condensation of starting materials.
Q4: How can I confirm the structure of my final trifluoromethylpyrimidine product and identify any byproducts?
A4: A combination of spectroscopic techniques is essential for structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. 1H, 13C, and 19F NMR spectroscopy are powerful tools for determining the detailed structure of the desired product and identifying impurities.[2][3] For complex mixtures, separation by techniques like HPLC followed by individual characterization is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of trifluoromethylpyrimidines.
Issue 1: Formation of an Insoluble Precipitate That Is Not the Desired Product
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Symptom: An unexpected solid crashes out of the reaction mixture.
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Possible Cause & Solution:
| Potential Byproduct/Issue | Suggested Cause | Troubleshooting Steps |
| Aldehyde Polymerization | Some aldehydes, especially aliphatic ones, are prone to self-condensation or polymerization, particularly under acidic conditions. | • Use a milder catalyst.• Add the aldehyde slowly to the reaction mixture. |
| Insoluble Intermediates | An intermediate in the reaction pathway may have low solubility in the chosen solvent. | • Try a different solvent system with higher solubilizing power for all reactants and intermediates. |
Issue 2: The Reaction Stalls and Does Not Go to Completion
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Symptom: TLC or HPLC analysis shows a significant amount of unreacted starting materials even after prolonged reaction time.
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Possible Cause & Solution:
| Parameter | Potential Issue | Troubleshooting Steps |
| Catalyst Activity | The catalyst may be deactivated or used in an insufficient amount. | • Increase the catalyst loading.• Try a more active catalyst (e.g., switch from a mild Lewis acid to a stronger one). |
| Reaction Temperature | The activation energy for the reaction is not being overcome. | • Increase the reaction temperature and monitor for product formation and potential degradation. |
| Steric Hindrance | Bulky substituents on the reactants may slow down the reaction. | • Prolong the reaction time.• If possible, switch to a less sterically hindered substrate. |
Issue 3: Isolation of a Stable Intermediate Instead of the Final Pyrimidine
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Symptom: The major product isolated is not the expected dihydropyrimidine but a hydrated intermediate.
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Possible Cause & Solution:
| Potential Byproduct | Suggested Cause | Troubleshooting Steps |
| Hydroxylated Hexahydropyrimidine | In the Biginelli reaction with ethyl trifluoroacetoacetate, a stable 4-hydroxy-4-(trifluoromethyl)hexahydropyrimidine intermediate can form. | • An additional dehydration step is often required.• This can be achieved by treating the intermediate with an acid catalyst like p-toluenesulfonic acid or using dehydrating agents like thionyl chloride. |
| Linear Ureides or Amides | Incomplete cyclization can lead to the formation of linear intermediates. | • Ensure the use of an effective catalyst (Brønsted or Lewis acid) to promote the final cyclization and dehydration.• Increase the reaction time to allow for complete cyclization. |
Issue 4: Formation of Regioisomers
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Symptom: NMR analysis of the product mixture suggests the presence of more than one isomer.
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Possible Cause & Solution:
| Issue | Suggested Cause | Troubleshooting Steps |
| Regioisomeric Pyrimidines | When using unsymmetrical starting materials, the cyclization can occur in different orientations, leading to regioisomers. | • The regioselectivity can sometimes be controlled by modifying the reaction conditions (e.g., solvent, temperature, catalyst).• It may be necessary to use a synthetic strategy that avoids the use of unsymmetrical precursors if regioselectivity cannot be controlled.• Purification by chromatography may be required to separate the isomers. |
Experimental Protocols
General Experimental Protocol for the Biginelli Reaction
A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in a suitable solvent (e.g., ethanol, 10 mL) with a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, TFA). The reaction is typically heated at reflux and the progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with a cold solvent (e.g., ethanol) and dried. Further purification can be achieved by recrystallization.
General Protocol for Byproduct Analysis by HPLC
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.
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Gradient: Start with a high percentage of A and gradually increase the percentage of B to elute compounds of increasing hydrophobicity.
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Detection: UV detection at a wavelength where the compounds of interest absorb (e.g., 254 nm).
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Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Visualizations
References
- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Technical Support Center: Optimizing Biginelli Condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Biginelli condensation reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Biginelli reaction, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Q1: My Biginelli reaction is giving a very low yield or no product at all. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent problem and can often be attributed to several factors:
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Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[1][2] The catalyst's role is essential; in its absence, product formation is often difficult, with poor yields.[1][2] It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[1]
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Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.[1] Consider increasing the catalyst loading or trying a more active catalyst.
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Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.[1] Gradually increasing the reaction temperature while monitoring for product formation and potential degradation can be beneficial.[1]
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Poor Reactant Quality: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[3] Ensure all starting materials are of high purity.
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Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the reaction rate.[1] Longer reaction times or higher temperatures may be necessary.
dot
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products
Q2: I am observing significant side products in my reaction mixture, complicating purification. What are these byproducts and how can I minimize them?
A2: The formation of side products is a common challenge. Key byproducts include:
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Hantzsch Dihydropyridine: This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures).[3] To minimize this, consider adding urea last to the reaction mixture or using a milder catalyst.[3]
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Knoevenagel Condensation Product: The initial condensation between the aldehyde and the β-ketoester can sometimes be isolated as a stable byproduct, particularly if the subsequent cyclization with urea is slow.[1]
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Linear Ureides: Incomplete cyclization can lead to the formation of linear intermediates.[1] Ensuring sufficient catalyst activity and adequate reaction time can help drive the reaction to completion.[3]
dot
Caption: Common side products and their mitigation strategies.
Issue 3: Poor Solubility of Reactants or Products
Q3: My reactants are not fully dissolving, or the product is precipitating prematurely, leading to an incomplete reaction.
A3: Solubility issues can hinder the reaction. Consider the following:
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Solvent Choice: While ethanol is a common solvent, exploring other options like methanol, acetonitrile, or even solvent-free conditions can improve solubility and yields.[4][5]
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Temperature: Increasing the reaction temperature can enhance the solubility of reactants.
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Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Frequently Asked Questions (FAQs)
Q4: What is the optimal catalyst for the Biginelli reaction?
A4: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and desired reaction conditions. A wide range of both Brønsted and Lewis acids have been successfully employed.[6] For a starting point, Lewis acids like Yb(OTf)₃ have been shown to give high yields under solvent-free conditions.[7] It is advisable to screen a selection of catalysts to find the most effective one for your system.
Q5: What are the recommended solvent and temperature conditions?
A5: The Biginelli reaction can be performed under various conditions. Classical methods often involve refluxing in ethanol with an acid catalyst.[4] However, significant improvements in yield and reaction time have been achieved using other solvents or solvent-free conditions.[7][8] Microwave irradiation has also been used to accelerate the reaction.[7] The optimal temperature will depend on the chosen solvent and the reactivity of the substrates, but reactions are typically heated.[5]
Q6: How can I monitor the progress of my Biginelli reaction?
A6: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.
Data on Reaction Conditions and Yields
The following tables summarize quantitative data from various studies to facilitate the comparison of different reaction conditions.
Table 1: Effect of Catalyst on the Biginelli Reaction
| Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| None | EtOH | 45 min | 39 | [2] |
| DCPD (7) | EtOH | 35 min | 98 | [2][4] |
| Yb(OTf)₃ | None | 3 h | 94 | [7] |
| InCl₃ | None | 10 min | 91 | [7] |
| LiClO₄ | None | 90 min | 92 | [7] |
| RuCl₃ | None | 3.5 h | 92 | [7] |
| BTEAC (10) | None | 30-90 min | >85 | [8] |
DCPD: Dicalcium phosphate dihydrate; BTEAC: Benzyltriethylammonium chloride
Table 2: Effect of Solvent on the Biginelli Reaction using DCPD (7 mol%) Catalyst
| Solvent | Time (min) | Yield (%) | Reference |
| EtOH | 35 | 98 | [2][4] |
| MeOH | 35 | 64 | [2][4] |
| Butanol | 35 | 65 | [2][4] |
| Isopropanol | 35 | 63 | [2][4] |
| CH₃CN | 35 | 51 | [2][4] |
| THF | 35 | 71 | [2][4] |
| AcOEt | 35 | 60 | [2][4] |
| Solvent-free | 35 | 64 | [2][4] |
Experimental Protocols
General Protocol for the Biginelli Condensation
This protocol is a representative example and may require optimization for specific substrates.
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[1]
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Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-10 mol%).[1]
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Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.[1]
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Upon completion, cool the reaction mixture to room temperature.[1]
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
dot
Caption: General experimental workflow for the Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. redalyc.org [redalyc.org]
- 3. benchchem.com [benchchem.com]
- 4. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and storage of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. Protect the compound from light and moisture to prevent degradation.
Q2: What is the expected shelf-life of this compound?
A2: When stored under the recommended conditions (refrigerated, protected from light and moisture), the compound is expected to be stable for an extended period. However, for long-term storage or after the container has been opened, it is advisable to re-analyze the material to confirm its purity before use in sensitive experiments.
Q3: Is this compound sensitive to light?
A3: Pyrimidine derivatives can be susceptible to photodegradation.[1][2] It is recommended to store the compound in an amber vial or a light-blocking container and to minimize its exposure to direct sunlight or strong artificial light during handling and experiments.
Q4: Can this compound degrade in solution?
A4: Yes, degradation in solution can occur, primarily through hydrolysis of the ethyl ester group, especially under acidic or basic conditions. The trifluoromethyl group generally enhances the stability of the pyrimidine ring, but the ester linkage can be a point of vulnerability. For reactions or analyses, it is best to use freshly prepared solutions and to consider the pH of the solvent system.
Q5: What are the potential degradation products of this compound?
A5: The primary degradation product is likely to be 4-(trifluoromethyl)pyrimidine-5-carboxylic acid, resulting from the hydrolysis of the ethyl ester. Other degradation pathways may exist under specific stress conditions such as high temperature or UV light exposure, but these are generally less common under proper storage and handling.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptoms:
-
Variable reaction yields.
-
Unexpected side products.
-
Poor reproducibility of biological assays.
Potential Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C and protected from light and moisture.
-
Assess Purity: Analyze the purity of the compound using a suitable analytical method such as HPLC, ¹H NMR, or LC-MS. Compare the results with the certificate of analysis or a reference standard.
-
Use Fresh Solutions: Prepare solutions of the compound immediately before use. Avoid storing solutions for extended periods, even at low temperatures.
-
Control Experimental pH: If the experimental conditions are acidic or basic, consider the potential for ester hydrolysis. Buffer the system if possible and minimize reaction/incubation times.
Issue 2: Appearance of Unknown Peaks in Chromatogram (HPLC/LC-MS)
Symptoms:
-
New peaks observed during purity analysis that were not present in the initial analysis.
-
Decrease in the area of the main compound peak over time.
Potential Cause: Degradation of the compound into one or more new chemical entities.
Troubleshooting Steps:
-
Identify the Degradant: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peak. A mass corresponding to the carboxylic acid derivative is a strong indicator of hydrolysis.
-
Perform Stress Testing: To confirm the identity of the degradant, a forced degradation study can be performed on a small sample of the pure compound under acidic, basic, and oxidative conditions. The chromatograms of the stressed samples can be compared to the sample with the unknown peak.
-
Review Solvent Choice: Ensure that the solvents used for sample preparation and chromatography are of high purity and do not contribute to the degradation. Some solvents can contain acidic or basic impurities.
Data Presentation
| Condition | Parameter | Timepoint 1 | Timepoint 2 | Timepoint 3 |
| Temperature | ||||
| 2-8°C | % Purity | >99% | >99% | >99% |
| Ambient (~25°C) | % Purity | 99% | 98% | 96% |
| 40°C | % Purity | 98% | 95% | 90% |
| pH | ||||
| pH 3 (in solution) | % Remaining | 95% (1 hr) | 85% (6 hr) | 70% (24 hr) |
| pH 7 (in solution) | % Remaining | >99% (1 hr) | >99% (6 hr) | 98% (24 hr) |
| pH 9 (in solution) | % Remaining | 90% (1 hr) | 75% (6 hr) | 50% (24 hr) |
| Light | ||||
| Protected | % Purity | >99% | >99% | >99% |
| Exposed to UV | % Purity | 98% | 92% | 85% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in acetonitrile or a mixture of acetonitrile and water.
Visualizations
References
- 1. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Understanding the physical properties is crucial for developing a successful crystallization protocol. Key data for the target compound and a structurally similar analog are summarized below.
Q2: Which solvents are recommended for the crystallization of this compound?
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1] For pyrimidine derivatives, common and effective solvent systems include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[1] Experimentation with small batches is recommended to find the optimal solvent or solvent system.
Q3: My compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or rapid cooling. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow the solution to cool much more slowly to ensure crystallization occurs below the compound's melting point.[2]
Q4: How can I improve a low crystallization yield?
A low yield may be caused by using too much solvent, leaving a significant amount of the compound in the mother liquor.[2] To check this, dip a glass stirring rod into the filtrate, let the solvent evaporate, and observe the amount of residue. If substantial, you can recover more product by boiling off some solvent from the mother liquor and attempting a second crystallization.[2] Additionally, ensure the final cooling step is done in an ice bath to maximize precipitation.[1]
Q5: The final crystals are discolored. How can I remove colored impurities?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration, yielding a colorless solution from which pure crystals can form.[3]
Data Presentation
Table 1: Physical Properties of this compound and Related Analogs
| Property | This compound | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate |
| CAS Number | 187035-81-0[4] | 720-01-4[5][6] |
| Molecular Formula | C₈H₇F₃N₂O₂[4] | C₈H₆ClF₃N₂O₂[6][7] |
| Molecular Weight | 220.15 g/mol [4] | 254.59 g/mol [7] |
| Boiling Point | 53-55 °C at 0.1 Torr[4] | 230.65 °C at 760 mmHg[6] |
| Melting Point | Not specified | 36-37 °C[6] |
| Density | ~1.344 g/cm³ (Predicted)[4] | ~1.45 g/cm³[5] |
Table 2: Solvent Selection Guide for Pyrimidine Derivatives
| Solvent/System | Suitability Notes | Method |
| Ethanol / Methanol | Good general-purpose solvents for many pyrimidines; high solubility when hot, lower when cold.[1] | Cooling Crystallization |
| Ethyl Acetate | Another effective single-solvent option for moderately polar compounds.[1] | Cooling Crystallization |
| Hexane/Acetone | A common anti-solvent system. The compound is dissolved in acetone ("good" solvent), and hexane ("poor" solvent) is added to induce precipitation.[1] | Anti-Solvent Crystallization |
| DMF / Water | Useful for compounds that are highly soluble in polar aprotic solvents like DMF. Water acts as the anti-solvent.[8] | Anti-Solvent Crystallization |
| DCM / Diethyl Ether | Effective for compounds soluble in chlorinated solvents. Diethyl ether or pentane can serve as the anti-solvent.[1] | Anti-Solvent/Vapor Diffusion |
Troubleshooting Guide
Problem: No crystals form after cooling.
-
Possible Cause 1: The solution is not supersaturated. The concentration of the compound may be too low because too much solvent was used.[1]
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration, then allow it to cool again.[2]
-
-
Possible Cause 2: An inappropriate solvent was chosen. The compound may be too soluble in the selected solvent, even at low temperatures.[1]
-
Solution: Select a new solvent or solvent system where the compound has a steep solubility curve with respect to temperature.[1]
-
-
Possible Cause 3: Lack of nucleation sites. Crystal growth needs a point to initiate.
-
Solution A (Scratching): Gently scratch the inside surface of the flask at the solution's surface with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1]
-
Solution B (Seeding): Add a single, pure "seed crystal" of the compound to the solution to initiate crystallization.[1]
-
Problem: Crystallization happens too quickly, yielding fine powder or impure crystals.
-
Possible Cause: The solution is excessively supersaturated or cooled too rapidly. Rapid crystal growth can trap impurities within the crystal lattice.[2]
-
Solution: Reheat the solution and add a small amount (1-5%) of additional solvent to slightly decrease saturation. Allow the flask to cool more slowly by insulating it (e.g., with paper towels) or leaving it at room temperature before moving it to an ice bath. Slower cooling promotes the formation of larger, purer crystals.[1]
-
Experimental Protocols
Protocol 1: Standard Cooling Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Heat the mixture on a hot plate while stirring until the solvent boils and the compound fully dissolves. Add more solvent in small portions only if necessary to achieve complete dissolution.[1]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this phase.[1]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone, DMF).[8]
-
Induce Precipitation: While stirring, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble but is miscible with the "good" solvent (e.g., hexane, water).[8]
-
Crystallization: Continue adding the anti-solvent dropwise until the solution becomes persistently turbid, which indicates the onset of crystallization.[8]
-
Cooling & Isolation: Allow the mixture to stand, then cool in an ice bath to complete the crystallization. Collect the crystals via vacuum filtration as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting logic for when no crystals are formed.
Caption: General experimental workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. ETHYL-4-TRIFLUOROMETHYL PYRIMIDINE-5-CARBOXYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate CAS#: 720-01-4 [m.chemicalbook.com]
- 6. Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | 720-01-4 [chemnet.com]
- 7. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Fluorinated Heterocycles
Welcome to the technical support center for the synthesis of fluorinated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions and other common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions observed during the fluorination of heterocycles?
A1: The most common side reactions depend on the fluorination method (nucleophilic vs. electrophilic) and the nature of the heterocyclic substrate. Key issues include:
-
Over-fluorination or formation of multiple products: This leads to low regioselectivity, which can be a significant challenge.[1]
-
Decomposition of sensitive heterocycles: Electron-rich heterocycles like pyrroles and indoles are prone to oxidation and polymerization, especially under strongly acidic, basic, or highly electrophilic conditions.[1][2]
-
Hydrolysis of fluorinating agent: Many fluorinating reagents are highly sensitive to moisture, which can lead to their deactivation and low conversion of the starting material. For example, silver(II) fluoride (AgF₂) is hygroscopic, and anhydrous fluoride salts used in nucleophilic aromatic substitution (SNAr) reactions are also highly sensitive to water.[1]
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Elimination reactions: High reaction temperatures, often required for nucleophilic fluorination with metal fluorides, can lead to competitive elimination reactions, forming undesired alkene byproducts.[3]
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Solvent-reagent incompatibility: Some electrophilic reagents, like Selectfluor, can react exothermically and dangerously with common solvents such as DMF, pyridine, and DMSO.[1]
Q2: My starting material is not being consumed, or the conversion is very low. What are the likely causes?
A2: Low or no conversion is a common issue with several potential causes:
-
Inactive Fluorinating Reagent: Moisture is a primary culprit for deactivating many fluorinating agents. Ensure reagents are stored in a desiccator and handled under anhydrous conditions.[1] Consider using less hygroscopic alternatives, such as Bu₄NF·(t-BuOH)₄ instead of anhydrous Bu₄NF.[1]
-
Insufficient Reagent Reactivity: The chosen fluorinating agent may not be powerful enough for your specific substrate. For example, nucleophilic aromatic substitution (SNAr) on electron-rich heterocycles is very difficult and requires powerful, anhydrous nucleophiles.[2]
-
Poor Solubility: The low solubility of inorganic fluoride sources like KF and CsF in organic solvents can lead to long reaction times and low reactivity.[2] Phase-transfer catalysis is often employed to overcome this issue with metal fluoride salts.[4]
-
Inappropriate Reaction Temperature: Many fluorination reactions have a narrow optimal temperature range. Temperatures that are too low may result in no reaction, while excessively high temperatures can lead to reagent decomposition and side product formation.[2][3]
Q3: How does the position of the fluorine atom on the heterocyclic ring affect purification?
A3: The position of the fluorine atom significantly influences the molecule's electronic properties, pKa, and steric hindrance, which in turn affects purification.[5] The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in the ring.[5] This change in ionization state affects the compound's retention in ion-exchange chromatography and its overall solubility, which is a critical factor for both chromatography and crystallization.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis of fluorinated heterocycles.
Guide 1: Issues in Nucleophilic Fluorination
Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride ion (e.g., from KF, CsF, or TBAF).[4][6]
Problem: Low yield in a nucleophilic aromatic substitution (SNAr) reaction.
-
Possible Cause 1: Poorly activated substrate.
-
Explanation: SNAr reactions require the heterocyclic ring to be sufficiently electron-deficient to be attacked by the fluoride nucleophile. The presence of electron-withdrawing groups is often necessary.
-
Solution: If your heterocycle is not electron-deficient, SNAr may not be the appropriate method. Consider alternative strategies such as electrophilic fluorination or metal-catalyzed C-H functionalization.[2][7] For substrates that are only moderately activated, more reactive fluoride sources may be needed. Anhydrous tetrabutylammonium fluoride (TBAF) is significantly more reactive than its hydrated form or alkali metal fluorides.[4]
-
-
Possible Cause 2: Presence of water.
-
Explanation: Anhydrous fluoride salts are crucial for nucleophilic fluorination. Water can hydrate the fluoride ion, drastically reducing its nucleophilicity, and can also hydrolyze the starting material or product.[1]
-
Solution: Use spray-dried potassium fluoride or freshly prepared anhydrous TBAF. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Polar aprotic solvents like DMSO and DMF, when anhydrous, can enhance fluoride ion nucleophilicity.[6]
-
-
Possible Cause 3: Formation of elimination byproducts.
-
Explanation: High temperatures (>100-130 °C) are often required to achieve reasonable reaction rates with less reactive fluoride sources like KF, but this can promote elimination side reactions.[2][3]
-
Solution: Optimize the reaction temperature to find a balance between reaction rate and side product formation. The use of a more reactive fluoride source like anhydrous TBAF or a TBAF(tBuOH)₄ complex may allow for lower reaction temperatures.[4]
-
Troubleshooting Workflow: Nucleophilic Fluorination
Caption: Troubleshooting logic for low yield in nucleophilic fluorination.
Guide 2: Issues in Electrophilic Fluorination
Electrophilic fluorination uses "F+" sources (e.g., Selectfluor®, NFSI) to fluorinate electron-rich heterocycles.[8][9]
Problem: Low regioselectivity or formation of dimeric byproducts.
-
Possible Cause 1: Multiple reactive sites on the heterocycle.
-
Explanation: Electron-rich heterocycles can have several positions susceptible to electrophilic attack, leading to a mixture of isomers.
-
Solution: Exploit the directing effects of existing functional groups to improve regioselectivity. For instance, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent position.[1] The choice of solvent can also influence selectivity.
-
-
Possible Cause 2: Substrate decomposition and polymerization.
-
Explanation: Highly reactive electrophilic fluorinating agents can cause decomposition or polymerization of sensitive substrates like indoles.[1][2]
-
Solution: Employ milder reaction conditions. This can include using a less reactive N-F reagent or lowering the reaction temperature. The addition of a mild base, such as Li₂CO₃, has been shown to be effective in preventing the formation of dimeric byproducts during the fluorination of indoles at low temperatures.[1]
-
Comparative Data: Electrophilic Fluorinating Agents
| Reagent | Common Name | Key Characteristics | Common Substrates |
| F-TEDA-BF₄ | Selectfluor® | Stable, commercially available, effective for many ketones and electron-rich aromatics.[9] | Enols/enolates, dicarbonyl compounds, electron-rich aromatic compounds.[8] |
| NFSI | N-Fluorobenzenesulfonimide | Economical, stable, highly electrophilic, soluble in various organic solvents.[8] | Olefins, aromatic hydrocarbons, amides, nitriles.[8] |
Reaction Mechanism: Electrophilic Fluorination of a Ketone
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable approach for synthesizing the pyrimidine core of this molecule is a variation of the Biginelli reaction. This one-pot, three-component condensation reaction typically involves the acid-catalyzed cyclocondensation of a β-dicarbonyl compound, an aldehyde (or its equivalent), and a urea or thiourea derivative. For the target molecule, a key starting material is ethyl 4,4,4-trifluoroacetoacetate.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The synthesis generally utilizes the following key reagents:
-
Ethyl 4,4,4-trifluoroacetoacetate: This provides the trifluoromethyl group and a portion of the pyrimidine ring.
-
A formyl equivalent: Such as triethyl orthoformate, which provides the C4 carbon of the pyrimidine ring.
-
A source of the N-C-N fragment: Commonly formamidine or urea.
Q3: What are the critical process parameters to monitor during scale-up?
A3: When scaling up the synthesis, it is crucial to monitor and control the following parameters:
-
Temperature: The reaction is often exothermic, and maintaining a consistent temperature is vital for controlling reaction kinetics and minimizing byproduct formation.
-
Reagent addition rate: Slow and controlled addition of reagents, particularly the catalyst and the formyl equivalent, is important to manage the reaction exotherm.
-
Mixing efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reactor volumes, to promote efficient mass and heat transfer.
-
Reaction concentration: The concentration of reactants can influence reaction rates and product precipitation.
Q4: What are the common impurities or byproducts encountered in this synthesis?
A4: Potential impurities can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. Common byproducts may arise from self-condensation of the β-ketoester or incomplete cyclization. The presence of a strong electron-withdrawing trifluoromethyl group can sometimes lead to the formation of stable intermediates that do not fully convert to the desired pyrimidine.
Q5: What purification methods are recommended for the final product at a larger scale?
A5: On a laboratory scale, column chromatography is often employed. For larger-scale production, purification strategies may include:
-
Recrystallization: This is a preferred method for obtaining high-purity crystalline material if a suitable solvent system can be identified.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.
-
Slurry washes: Washing the crude product with a solvent in which the impurities are soluble but the product has low solubility can be an effective initial purification step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Degradation of starting materials or product. | - Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Carefully control the reaction temperature within the optimal range. - Ensure adequate agitation for the reactor size. - Consider a lower reaction temperature or a shorter reaction time. |
| Formation of Significant Byproducts | - Reaction temperature is too high. - Incorrect stoichiometry of reactants. - Presence of impurities in starting materials. | - Lower the reaction temperature and monitor the effect on byproduct formation. - Carefully control the molar ratios of the reactants. - Ensure the purity of all starting materials before use. |
| Difficulty in Product Isolation/Crystallization | - Product is an oil or has a low melting point. - Presence of impurities inhibiting crystallization. - Inappropriate solvent system for crystallization. | - Attempt to purify by vacuum distillation if the product is thermally stable. - Perform a preliminary purification step (e.g., slurry wash) to remove impurities. - Screen a variety of solvent systems to find one suitable for recrystallization. |
| Inconsistent Results Between Batches | - Variation in raw material quality. - Poor control over reaction parameters. - Inconsistent work-up procedure. | - Qualify all raw material batches before use. - Implement strict process controls for temperature, addition rates, and mixing. - Standardize the work-up and purification procedures. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on common pyrimidine syntheses and should be optimized for specific laboratory and scale-up conditions.
-
Reaction Setup:
-
A multi-neck, round-bottom flask equipped with a mechanical stirrer, a condenser, a temperature probe, and a dropping funnel is charged with ethanol.
-
Ethyl 4,4,4-trifluoroacetoacetate and formamidine acetate are added to the ethanol and stirred to dissolve.
-
-
Reaction Execution:
-
A catalytic amount of a suitable acid (e.g., hydrochloric acid or p-toluenesulfonic acid) is added to the reaction mixture.
-
The mixture is heated to reflux (typically 70-80 °C).
-
Triethyl orthoformate is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining a gentle reflux.
-
The reaction is monitored by TLC or HPLC until completion (typically 8-16 hours).
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Similar Pyrimidine Syntheses
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate, Benzaldehyde, Urea | HCl | Ethanol | Reflux | 4 | ~90 | Biginelli, 1891 |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate, Aldehyde, Urea | Sulfamic acid | Ethanol | Reflux | 3 | Not specified | [1] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate, 4-bromobenzaldehyde, 5-aminotetrazole | HCl | Ethanol | Reflux | 12 | Not specified | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing common synthesis issues.
References
Technical Support Center: Catalyst Selection for Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for catalyst selection in pyrimidine synthesis. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrimidine synthesis?
A1: A variety of catalysts are employed for pyrimidine synthesis, with the choice depending on the specific reaction, substrates, and desired outcome. The most common classes include:
-
Brønsted Acids: Classical catalysts like HCl and H₂SO₄ are often used, particularly in the Biginelli reaction.[1][2]
-
Lewis Acids: A wide range of Lewis acids, such as FeCl₃, ZnCl₂, lanthanide triflates (e.g., Yb(OTf)₃), and Cu(II) triflate, have been shown to be effective, often providing milder reaction conditions and improved yields.[2][3][4][5]
-
Organocatalysts: Metal-free organic molecules like proline and its derivatives can catalyze pyrimidine synthesis, offering an alternative to metal-based catalysts.[6][7]
-
Heterogeneous Catalysts: Solid-supported catalysts, including polymer-supported catalysts and nanocrystalline oxides like MgO, offer advantages in terms of ease of separation and catalyst recyclability.[8][9]
-
Metal-Free Catalysts: Reagents like iodine and p-toluenesulfonic acid have been successfully used in metal-free synthesis protocols.[6][7]
-
Transition Metal Catalysts: Catalysts based on iridium, palladium, rhodium, copper, and platinum are used for more complex pyrimidine syntheses, including multicomponent reactions and C-H activation strategies.[10][11][12][13]
Q2: How do I choose the optimal catalyst for my specific pyrimidine synthesis?
A2: Selecting the right catalyst is crucial for a successful synthesis. Consider the following factors:
-
Reaction Type: The choice of catalyst is highly dependent on the specific pyrimidine synthesis method (e.g., Biginelli reaction, Hantzsch synthesis, etc.).
-
Substrate Scope: The electronic and steric properties of your starting materials can significantly influence catalyst performance. Some catalysts are more tolerant of a wider range of functional groups than others.
-
Reaction Conditions: Consider the required temperature, solvent, and reaction time. Some catalysts are effective under mild, solvent-free, or microwave-assisted conditions, which can be advantageous for green chemistry approaches.[11][14]
-
Desired Outcome: Factors such as yield, purity, and the potential for side reactions will guide your catalyst selection. For instance, some Lewis acids may favor the Biginelli pathway over the competing Hantzsch pathway.[15]
-
Catalyst Availability and Cost: Practical considerations such as the cost and commercial availability of the catalyst are also important.
A logical approach to catalyst selection is outlined in the workflow diagram below.
Q3: Can microwave irradiation improve my pyrimidine synthesis?
A3: Yes, microwave irradiation is a powerful technique that can significantly enhance pyrimidine synthesis. Compared to conventional heating, microwave-assisted synthesis often leads to:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[11][14]
-
Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields.[14]
-
Improved Purity: Shorter reaction times can minimize the formation of byproducts.
Microwave-assisted protocols have been successfully applied to various pyrimidine syntheses, including the Biginelli reaction, often in combination with solvent-free conditions.[14]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrimidine Product
Low product yield is a frequent challenge in pyrimidine synthesis. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Catalyst | The chosen catalyst may not be active enough or suitable for the specific substrates. Solution: Screen a variety of catalysts from different classes (e.g., Brønsted acids, Lewis acids, organocatalysts). Optimize the catalyst loading (mol%).[3] |
| Inefficient Reaction Conditions | The reaction temperature may be too low, or the reaction time may be insufficient. Solution: Gradually increase the reaction temperature while monitoring for product formation and potential degradation using TLC. Extend the reaction time.[15] Consider switching to microwave irradiation to accelerate the reaction.[14] |
| Poor Reagent Purity | Impurities in the starting materials (aldehyde, β-ketoester, urea/thiourea) can inhibit the catalyst or lead to side reactions. Solution: Ensure all reagents are of high purity. Purify starting materials if necessary.[15] |
| Solvent Effects | The polarity and solubilizing power of the solvent can significantly impact the reaction rate and yield. Solution: Experiment with different solvents (e.g., ethanol, methanol, acetonitrile) or consider solvent-free conditions, which can be highly effective.[3][15] |
| Incomplete Cyclization | The final cyclization and dehydration steps to form the pyrimidine ring may be slow or incomplete. Solution: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate these final steps.[15] |
Issue 2: Formation of Unexpected Side Products
The presence of unexpected peaks in your analytical data (e.g., HPLC, NMR) indicates the formation of side products.
| Observed Side Product | Potential Cause | Troubleshooting Steps & Solutions |
| Hantzsch-type Dihydropyridines | This common byproduct in the Biginelli reaction arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition).[15] | Solution: Lower the reaction temperature to disfavor the Hantzsch pathway. The choice of catalyst can also influence selectivity; screen different catalysts. Adding the urea last to the reaction mixture may minimize its decomposition.[15] |
| N-acylurea Byproducts | These can form from the reaction of the β-ketoester with urea in a competing pathway, complicating purification.[15] | Solution: Modify the order of addition of reagents. Pre-reacting the aldehyde and β-ketoester before adding the urea can sometimes minimize this side reaction. |
| Unreacted Starting Materials | A significant amount of unreacted aldehyde, β-ketoester, or urea remains in the reaction mixture. | Solution: This points to low catalyst activity or suboptimal conditions. Increase catalyst loading, switch to a more active catalyst, or increase the reaction temperature and/or time.[3][15] |
| Insoluble Byproducts | A precipitate that is not the desired product forms during the reaction. | Solution: This could be due to polymerization of the aldehyde or the formation of an insoluble intermediate. Use a milder catalyst, add the aldehyde slowly, or try a different solvent system with better solubilizing properties.[3] |
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Reaction
This table summarizes the performance of various catalysts for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction, a cornerstone of pyrimidine synthesis.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 3 h | Varies | [14] |
| Yb(OTf)₃ | Solvent-free | Not specified | Shorter time | Increased yield | [5] |
| CuCl₂·2H₂O / HCl | Solvent-free | Room Temp | Few minutes | High | [14] |
| Ionic Liquid | Not specified | Mild | Not specified | High | [14] |
| Nano-Fe₃O₄@SiO₂/SnCl₄ | Water | 70 | 1.5 - 3 min | 94 - 99 | [8] |
| L-Proline | Aqueous Media | Reflux / MW | 5 - 10 min (MW) | 82 - 95 | [8] |
| p-Toluene sulphonic acid | Ethanol | Reflux | Not specified | Better yield | [7] |
| 1-proline nitrate | Methanol | Room Temp | Not specified | up to 86.74 | [7] |
Data compiled from various literature sources for representative Biginelli reactions. Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Classical Biginelli Reaction with Acid Catalysis
This protocol describes a traditional method for the synthesis of dihydropyrimidinones using a Brønsted acid catalyst.
Materials:
-
Aldehyde (e.g., benzaldehyde): 10 mmol
-
β-ketoester (e.g., ethyl acetoacetate): 10 mmol
-
Urea or thiourea: 15 mmol
-
Catalyst (e.g., concentrated HCl): catalytic amount
-
Solvent (e.g., ethanol): 20 mL
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, β-ketoester, and urea/thiourea.[3]
-
Add the solvent and the catalyst.[3]
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted, Solvent-Free Biginelli Reaction
This protocol offers a more environmentally friendly and rapid synthesis of dihydropyrimidinones.
Materials:
-
Aldehyde (e.g., benzaldehyde): 1 mmol
-
β-ketoester (e.g., ethyl acetoacetate): 1 mmol
-
Urea or thiourea: 1.5 mmol
-
Catalyst (e.g., CuCl₂·2H₂O): 0.25 mmol
-
Concentrated HCl: a few drops
Procedure:
-
In a mortar, grind the aldehyde, β-ketoester, urea/thiourea, and catalyst with a pestle at room temperature for the specified time (typically a few minutes).[14]
-
Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with water.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.[14]
Visualizations
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.
Caption: A logical workflow for troubleshooting common pyrimidine synthesis issues.
References
- 1. jk-sci.com [jk-sci.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. jchemrev.com [jchemrev.com]
- 7. jchemrev.com [jchemrev.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrimidine Carboxylates
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of impurities from pyrimidine carboxylates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of pyrimidine carboxylates?
A1: Impurities can originate from various sources, including unreacted starting materials (such as β-ketoesters, aldehydes, or amidines), reagents, and byproducts from side reactions.[1] Common side reactions include incomplete cyclization leading to linear intermediates, Michael addition of reagents, or the formation of alternative heterocyclic systems.[1] Residual solvents from the reaction or initial work-up are also common impurities.
Q2: What are the primary purification techniques for pyrimidine carboxylates?
A2: The most frequently employed purification methods are recrystallization and column chromatography over silica gel.[2][3] The choice depends on the scale of the reaction and the nature of the impurities.[2] For highly polar pyrimidine derivatives or when high purity is required for pharmaceutical applications, techniques like High-Performance Liquid Chromatography (HPLC), particularly Hydrophilic Interaction Liquid Chromatography (HILIC), are often used.[4][5] Acid-base extraction can also be an effective step to remove acidic or basic byproducts before final purification.[6]
Q3: How can I effectively monitor the purification process?
A3: Thin-layer chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of purification.[2][6] By comparing the crude mixture against the collected fractions and a reference standard (if available), you can identify the fractions containing the pure desired compound.[2] For more quantitative analysis, HPLC is the preferred method.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of pyrimidine carboxylates, offering potential causes and solutions.
Crystallization Issues
Q4: My pyrimidine carboxylate fails to crystallize from solution upon cooling. What should I do?
A4: This is a common issue that can often be resolved by addressing the supersaturation of the solution.
-
Problem : The solution may not be sufficiently saturated because too much solvent was used.
-
Solution : Evaporate some of the solvent to increase the compound's concentration and allow it to cool again.[4]
-
Problem : The compound is too soluble in the chosen solvent, even at low temperatures.[7]
-
Solution : Induce precipitation by adding an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your crystallization solvent.[4] Alternatively, try a completely different solvent or solvent system.[4][7]
Q5: The product precipitates as an oil or amorphous solid instead of crystals. How can I fix this?
A5: Oiling out or amorphous precipitation is often caused by a solution that is too supersaturated or cools too quickly.[2]
-
Solution : Ensure the cooling process is slow. Allow the flask to cool gradually to room temperature on a benchtop before moving it to an ice bath.[2] Using a more viscous solvent or seeding the solution with a tiny crystal of the pure product can also promote the growth of well-defined crystals.[2]
Q6: My crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?
A6: Colored impurities are often large, flat aromatic molecules that can be adsorbed onto activated charcoal.
-
Solution : After dissolving your crude product in the minimum amount of hot solvent, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[4] Remove the charcoal and any other insoluble impurities via hot gravity filtration before allowing the solution to cool and crystallize.[4]
Chromatography Issues
Q7: I'm observing significant peak tailing or streaking while running a column or HPLC.
A7: Peak tailing is a common problem for basic compounds like aminopyrimidines, often caused by interactions with the stationary phase.[8]
-
Problem : Basic amine groups on the pyrimidine ring can interact with acidic silanol groups on the silica gel stationary phase.[6][8]
-
Solution (Column Chromatography) : Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel.[6]
-
Solution (HPLC) : Increase the buffer concentration (e.g., ammonium formate) in the mobile phase to mask the silanol groups.[8] For reverse-phase HPLC, adjusting the mobile phase pH to suppress the ionization of your compound can also improve peak shape.[4]
Q8: The separation between my desired product and an impurity is very poor on silica gel.
A8: This indicates that the compounds have very similar polarities in the chosen solvent system.
-
Solution : First, try to optimize the eluent system by screening different solvent mixtures with varying polarities. If this fails, consider an alternative stationary phase. For basic compounds, neutral or basic alumina can be effective.[6] For highly polar compounds, reverse-phase silica (C18) or a HILIC column may provide better separation.[4][6]
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography
| Polarity of Pyrimidine Carboxylate | Stationary Phase | Typical Eluent System | Modifier (if needed) |
| Non-polar to Moderately Polar | Silica Gel | Hexanes / Ethyl Acetate (gradient) | - |
| Polar | Silica Gel | Dichloromethane / Methanol (gradient) | 0.1-1% Triethylamine |
| Basic / Polar | Alumina (Neutral) | Dichloromethane / Methanol (gradient) | - |
| Very Polar | C18 Silica | Water / Acetonitrile or Methanol (gradient) | 0.1% Formic Acid |
Table 2: Starting Conditions for HPLC Purification of Polar Pyrimidines
| HPLC Mode | Column Type | Mobile Phase A | Mobile Phase B | Typical Gradient |
| HILIC[4] | Amide, Cyano, Silica | Acetonitrile (>80%) | Aqueous Buffer (5-20 mM Ammonium Formate) | Increase %B to elute |
| Reverse-Phase[5] | C18 (Polar-Endcapped) | Water with 0.1% Formic Acid or Trifluoroacetic Acid | Acetonitrile or Methanol | Increase %B to elute |
Experimental Protocols
Protocol 1: General Recrystallization[4][7]
-
Solvent Selection : Test the solubility of your crude product in various solvents to find one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution : Place the impure pyrimidine carboxylate in an Erlenmeyer flask. Add the minimum amount of the selected solvent and heat the mixture to boiling (using a boiling stick or magnetic stirring) until the solid completely dissolves. Add more solvent in small portions if needed.
-
Decolorization (Optional) : If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Cover the flask and allow the clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Maximize Yield : Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Drying : Dry the crystals in a desiccator or vacuum oven to remove all traces of solvent.
Protocol 2: Flash Column Chromatography on Silica Gel[2][5][6]
-
TLC Analysis : Determine the optimal solvent system using TLC. The ideal system gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from all impurities.
-
Column Packing : Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent of your eluent system (e.g., hexanes). Pour the slurry into the column and allow it to pack evenly without air bubbles. Add a layer of sand to the top of the silica bed.
-
Sample Loading : Dissolve the crude product in a minimal amount of the elution solvent (or a stronger solvent if necessary).
-
Wet Loading : Carefully apply the dissolved sample directly to the top of the silica gel.
-
Dry Loading : Alternatively, adsorb the dissolved sample onto a small amount of fresh silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This is preferred for less soluble compounds.
-
-
Elution : Begin eluting with the determined solvent system, starting with a lower polarity and gradually increasing the polarity to move the compounds down the column.
-
Fraction Collection : Collect the eluent in a series of fractions.
-
Analysis and Isolation : Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified pyrimidine carboxylate.
Visual Workflows
Caption: General workflow for selecting a purification method.
Caption: Logic diagram for troubleshooting failed crystallization.
Caption: Decision tree for improving poor column chromatography separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a key building block in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the pharmacological properties of a compound, making efficient and scalable synthetic routes to this intermediate highly desirable. This guide provides a comparative overview of two prominent methods for the synthesis of this compound, offering detailed experimental protocols and a summary of key performance indicators to aid researchers in selecting the most suitable method for their needs.
Method 1: One-Pot Cyclocondensation
This approach involves the direct formation of the pyrimidine ring in a single step from commercially available starting materials. The reaction of a trifluoromethylated β-ketoester with an amidine source provides a convergent and atom-economical route to the target molecule.
Method 2: Multi-Step Synthesis via a Hydroxy-Pyrimidine Intermediate
A common and versatile strategy for the synthesis of substituted pyrimidines involves the initial construction of a pyrimidine ring bearing a hydroxyl group. This hydroxyl group can then be converted to a more reactive leaving group, such as a chloride, which is subsequently removed to afford the desired product. This stepwise approach allows for greater control and may be more amenable to the synthesis of analogues.
Comparative Data
| Parameter | Method 1: One-Pot Cyclocondensation | Method 2: Multi-Step Synthesis |
| Starting Materials | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, Formamidine acetate | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Urea |
| Key Intermediates | None (One-Pot) | Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate, Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate |
| Overall Yield | ~65-75% | ~55-65% |
| Reaction Time | 4-6 hours | 18-24 hours (over three steps) |
| Number of Steps | 1 | 3 |
| Purification | Column Chromatography | Crystallization, Column Chromatography |
| Scalability | Potentially high, but may require optimization of reaction conditions. | Generally good, with well-defined intermediates allowing for purification at each stage. |
Experimental Protocols
Method 1: One-Pot Cyclocondensation
Reaction: Condensation of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate with formamidine acetate.
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask, add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate and formamidine acetate.
-
The reaction mixture is stirred at reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Multi-Step Synthesis via a Hydroxy-Pyrimidine Intermediate
Step 1: Synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Reaction: Cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea.
Procedure:
-
A mixture of ethyl 4,4,4-trifluoro-3-oxobutanoate, urea, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) in a suitable solvent (e.g., ethanol) is heated at reflux for 12-16 hours.
-
Upon cooling, the product precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with cold ethanol, and dried to yield Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Step 2: Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Reaction: Chlorination of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Procedure:
-
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), optionally in the presence of a tertiary amine base (e.g., N,N-diethylaniline).
-
The reaction mixture is heated at reflux for 2-4 hours.
-
After cooling, the mixture is carefully poured onto crushed ice and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, which may be used in the next step without further purification.
Step 3: Synthesis of this compound
Reaction: Reductive dehalogenation of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Procedure:
-
A solution of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in a suitable solvent (e.g., ethanol or ethyl acetate) is treated with a catalyst (e.g., palladium on carbon) and a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate).
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the final product, this compound.
Visualization of Synthetic Pathways
Caption: Comparison of synthetic routes to this compound.
Conclusion
Both the one-pot cyclocondensation and the multi-step synthesis via a hydroxy-pyrimidine intermediate offer viable routes to this compound. The choice of method will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials, and the importance of overall yield versus operational simplicity. The one-pot method is attractive for its convergency and shorter reaction time, while the multi-step approach provides greater control and potentially easier purification of intermediates.
A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Featuring Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various pyrimidine derivatives, with a special focus on the role of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate as a key synthetic intermediate. While direct biological activity data for this compound is limited, its structural motif is a cornerstone in the development of potent therapeutic agents. This document will compare the biological activities of pyrimidine derivatives in the fields of cancer, fungal infections, and viral diseases, supported by experimental data and detailed protocols.
Overview of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in medicinal chemistry. The incorporation of a trifluoromethyl group, as seen in this compound, can significantly enhance the biological activity, metabolic stability, and bioavailability of the resulting molecules. This guide will explore the biological impact of such modifications by comparing derivatives to established pyrimidine-based drugs.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity of various pyrimidine derivatives, showcasing the potency that can be achieved through chemical modifications of the basic pyrimidine scaffold.
Anticancer Activity
| Compound/Drug | Cancer Cell Line | Assay Type | Activity (IC50) | Reference Compound | Reference IC50 |
| Compound 9u (A 5-trifluoromethylpyrimidine derivative) | A549 (Lung Carcinoma) | MTT Assay | 0.35 µM | Gefitinib | - |
| 5-Fluorouracil (5-FU) | Colon Cancer Cell Lines | Various | Typically in the low µM range | - | - |
| Compound 3b (A thiazolo[4,5-d]pyrimidine derivative) | A375 (Melanoma) | MTT Assay | >50 µM | - | - |
Antifungal Activity
| Compound/Drug | Fungal Strain | Assay Type | Activity (EC50/MIC) | Reference Compound | Reference EC50/MIC |
| Compound 5o (A pyrimidine derivative with an amide moiety) | Phomopsis sp. | Poison Plate Technique | 10.5 µg/mL | Pyrimethanil | 32.1 µg/mL |
| Flucytosine (5-FC) | Candida albicans | Broth Microdilution | Strain dependent, typically 0.12-1 µg/mL | - | - |
Antiviral Activity
| Compound/Drug | Virus | Assay Type | Activity (EC50) | Reference Compound | Reference EC50 |
| Ribavirin | Hepatitis C Virus (HCV) | Replicon Assay | Typically 1-10 µM | - | - |
| Compound A3 (A pyrimidine biosynthesis inhibitor) | Influenza A Virus | Plaque Reduction Assay | 0.178 µM | Ribavirin | ~9 µM |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals is proportional to the number of viable cells and is measured spectrophotometrically.[1]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Antifungal Activity (Poison Plate Technique)
This method is used to assess the inhibitory effect of compounds on the mycelial growth of fungi.
Principle: The test compound is incorporated into a solid growth medium at a known concentration. The growth of a fungal strain on this "poisoned" medium is then compared to its growth on a non-poisoned control medium.
Protocol:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO).
-
Medium Preparation: Add the dissolved compounds to a molten potato dextrose agar (PDA) medium to achieve the desired final concentration (e.g., 50 µg/mL). Pour the mixture into Petri dishes and allow it to solidify.[2]
-
Inoculation: Place a mycelial disc (e.g., 5 mm diameter) from a fresh fungal culture onto the center of the agar plates.[2]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period sufficient for fungal growth in the control plates.
-
Data Analysis: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to the control. The EC50 value can be determined by testing a range of concentrations.
In Vitro Antiviral Activity (Plaque Reduction Assay)
This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.
Principle: A confluent monolayer of host cells is infected with a virus, which leads to the formation of localized areas of cell death or "plaques." The number of plaques is proportional to the amount of infectious virus. An effective antiviral compound will reduce the number or size of the plaques.
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.[3]
-
Infection: Infect the cell monolayer with a known dilution of the virus for 1-2 hours.[3]
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.[3]
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[3]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 value is the concentration that reduces the plaque number by 50%.[3]
Signaling Pathways and Mechanisms of Action
The biological activity of pyrimidine derivatives stems from their ability to interfere with fundamental cellular processes. The following diagrams illustrate the mechanisms of action for representative anticancer, antifungal, and antiviral pyrimidine analogs.
Caption: Mechanism of action of 5-Fluorouracil (5-FU) in cancer cells.
Caption: Mechanism of action of Flucytosine in fungal cells.[4][5][6][7][8]
Conclusion
This compound stands as a valuable scaffold in the synthesis of novel pyrimidine derivatives with a wide spectrum of biological activities. The inclusion of the trifluoromethyl group is a key feature that can enhance the therapeutic potential of these compounds. As demonstrated by the comparative data, modifications to the pyrimidine core can lead to highly potent anticancer, antifungal, and antiviral agents. The experimental protocols and mechanistic pathways detailed in this guide provide a foundational understanding for researchers and professionals in the field of drug discovery and development, facilitating the exploration of new and more effective pyrimidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Flucytosine - Wikipedia [en.wikipedia.org]
- 5. Flucytosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. brainkart.com [brainkart.com]
- 9. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 10. news-medical.net [news-medical.net]
- 11. sterispharma.com [sterispharma.com]
- 12. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of pyrimidine and its isomers, pyridazine and pyrazine. Understanding the distinct spectral characteristics of these fundamental heterocyclic compounds is crucial for their identification, characterization, and application in medicinal chemistry and materials science. This document presents experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside standardized experimental protocols and visual aids to facilitate interpretation.
Molecular Structures
The three isomers of diazabenzene—pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine)—differ in the relative positions of their two nitrogen atoms within the aromatic ring. This seemingly subtle structural variation leads to significant differences in their electronic distribution, symmetry, and, consequently, their spectroscopic fingerprints.
Caption: Molecular structures of pyridazine, pyrimidine, and pyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, providing a detailed map of the molecule's connectivity.
¹H NMR Spectral Data
The ¹H NMR spectra of the diazines are characteristic of their symmetry. Pyrazine, with its D₂h symmetry, exhibits a single signal for its four equivalent protons. Pyridazine and pyrimidine, having lower C₂v symmetry, show more complex splitting patterns.
| Compound | Proton Position | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| Pyridazine | H-3, H-6 | 9.21 | m | J₃,₄ = 5.05, J₃,₅ = 1.88, J₃,₆ = 1.39 |
| H-4, H-5 | 7.51 | m | J₄,₅ = 8.22 | |
| Pyrimidine | H-2 | 9.27 | s | |
| H-4, H-6 | 8.78 | d | J₄,₅ = 5.0 | |
| H-5 | 7.38 | t | J₅,₄ = 5.0 | |
| Pyrazine | H-2, H-3, H-5, H-6 | 8.63 | s |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The number of signals in the ¹³C NMR spectrum also reflects the symmetry of the isomers. Pyrazine shows a single carbon signal, while pyridazine and pyrimidine each display two and three distinct resonances, respectively.
| Compound | Carbon Position | Chemical Shift (δ) in CDCl₃ (ppm) |
| Pyridazine | C-3, C-6 | 150.8 |
| C-4, C-5 | 126.5 | |
| Pyrimidine | C-2 | 158.4 |
| C-4, C-6 | 156.9 | |
| C-5 | 121.7 | |
| Pyrazine | C-2, C-3, C-5, C-6 | 145.1 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The positions and intensities of absorption bands are characteristic of specific functional groups and the overall molecular structure. The IR spectra of the diazines are complex in the fingerprint region (below 1500 cm⁻¹) but show characteristic C-H and ring stretching vibrations at higher wavenumbers.
| Compound | C-H Stretching (cm⁻¹) | Ring Stretching (cm⁻¹) | C-H Bending (cm⁻¹) |
| Pyridazine | 3050 - 3100 | 1570, 1445, 1415 | 1050, 760 |
| Pyrimidine | 3050 - 3100 | 1570, 1465, 1400 | 1150, 990, 675 |
| Pyrazine | 3050 - 3100 | 1525, 1480, 1415 | 1150, 1015, 805 |
Note: Peak positions are approximate and based on data from various sources. The data presented here is based on spectra of the compounds isolated in solid argon, which can lead to sharper and slightly shifted bands compared to liquid or solution-phase spectra.[1][2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The diazines exhibit characteristic π → π* and n → π* transitions. The positions of the absorption maxima (λ_max) are sensitive to the electronic structure and the solvent environment.
| Compound | λ_max (n → π) in Gas Phase (nm) | λ_max (π → π) in Gas Phase (nm) |
| Pyridazine | ~340 | ~246 |
| Pyrimidine | ~315 | ~243 |
| Pyrazine | ~326 | ~260 |
Note: The n → π transitions are typically of lower intensity than the π → π* transitions. The absorption maxima can shift significantly in different solvents.*[3]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.
-
Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition : For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing : The FID is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Collection : A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental absorptions.
-
Sample Application : A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Data Collection : The sample is brought into firm contact with the crystal, and the infrared beam is passed through the crystal. The evanescent wave interacts with the sample, and the attenuated radiation is detected.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane). The concentration is adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Baseline Correction : A cuvette containing only the solvent (the "blank") is placed in the spectrophotometer, and a baseline spectrum is recorded.
-
Sample Measurement : The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over the desired wavelength range.
-
Data Analysis : The wavelength(s) of maximum absorbance (λ_max) are identified from the spectrum.
Comparative Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of the pyrimidine isomers.
Caption: Workflow for the spectroscopic comparison of pyrimidine isomers.
References
Unveiling the Three-Dimensional Architectures of Trifluoromethylpyrimidine Derivatives: A Comparative Guide to their X-ray Crystallography
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of small molecules is paramount. X-ray crystallography stands as a definitive technique in this endeavor, providing unparalleled insights into the atomic arrangement of crystalline compounds. This guide offers a comparative analysis of the X-ray crystallographic data for a series of trifluoromethylpyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry due to the often-enhanced biological activity conferred by the trifluoromethyl group.
This guide presents a compilation of crystallographic data for several trifluoromethylpyrimidine derivatives, offering a quantitative basis for comparison. Detailed experimental protocols for crystallization and X-ray diffraction data collection are also provided, alongside a discussion of alternative characterization methods.
Comparative Crystallographic Data of Trifluoromethylpyrimidine Derivatives
The following table summarizes the key crystallographic parameters for a selection of trifluoromethylpyrimidine derivatives, facilitating a direct comparison of their solid-state structures.
| Compound Name | CCDC No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Resolution (Å) | R-factor | Ref. |
| 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one (2e) | - | C₁₂H₅F₄N₃OS₂ | Triclinic | P-1 | 7.2360(14) | 9.1340(18) | 14.464(3) | 71.67 | 87.16(3) | 75.69 | - | 0.060 | [1] |
| 7-(ethylamino)-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (4b) | - | C₁₄H₁₁F₃N₄S₂ | Monoclinic | P2₁/n | - | - | - | 90 | - | 90 | - | - | [1] |
| 2-((4-(4-chlorobenzoyl)phenoxy)methyl)-4-(trifluoromethyl)pyrimidine (5d) | 2121760 | C₂₀H₁₂ClF₃N₂O₂ | - | - | - | - | - | - | - | - | - | - | |
| 4-(trifluoromethyl)-2-((4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yloxy)methyl)pyrimidine (5f) | 2121761 | C₂₀H₁₂F₆N₂O | - | - | - | - | - | - | - | - | - | - | |
| N-(4-chlorophenyl)-2-(4-((2-hydroxy-4-(trifluoromethyl)pyrimidin-5-yl)methyl)piperazin-1-yl)acetamide (5q) | 1965888 | C₂₀H₂₁ClF₃N₅O₂ | Monoclinic | P2₁/c | 17.2341(15) | 12.1803(11) | 10.5015(9) | 90 | 97.021(2) | 90 | - | 0.1469 |
Further details for compounds with CCDC numbers can be accessed through the Cambridge Crystallographic Data Centre.
Experimental Protocols: A Closer Look at Structure Determination
The determination of the crystal structures presented above involves a multi-step process, from the careful growth of single crystals to the collection and refinement of X-ray diffraction data.
Crystallization
Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solvent or by vapor diffusion.
-
For compounds 2e and 4b , single crystals were obtained by slow evaporation from a suitable solvent at room temperature.[1]
-
For compound 5q , single crystals were acquired from absolute ethanol by slow evaporation at 25°C.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to determine the crystal structure.
A general procedure for X-ray data collection and structure refinement is as follows:
-
Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as a series of images.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams.
-
Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.
Alternative Characterization Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of trifluoromethylpyrimidine derivatives also relies on a suite of other analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the chemical structure in solution and providing information about the electronic environment of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
-
Elemental Analysis: This technique provides the percentage composition of the elements (C, H, N, etc.) in the compound, which is used to confirm the empirical formula.
Visualizing the Crystallographic Workflow
The process of determining a crystal structure via X-ray diffraction can be visualized as a sequential workflow.
Caption: A flowchart illustrating the key stages of small molecule X-ray crystallography.
Logical Relationships in Structural Analysis
The interpretation of crystallographic data allows for the elucidation of key structural features and intermolecular interactions that govern the properties of the compound.
Caption: The relationship between the determined crystal structure and its implications.
References
A Comparative Guide to the Purity Analysis of Synthesized Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate. The information presented is essential for ensuring the quality, safety, and efficacy of this important building block in pharmaceutical and agrochemical research. While direct experimental data for this specific compound is not publicly available, this guide consolidates best practices and representative data from the analysis of structurally related pyrimidine derivatives.
Overview of Analytical Techniques
The purity of this compound can be determined using a combination of chromatographic and spectroscopic techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages in identifying and quantifying the main compound and potential impurities.
| Analytical Technique | Information Provided | Primary Use in Purity Analysis |
| HPLC-UV | Quantitative assessment of the main component and non-volatile impurities. | Determination of percentage purity and detection of related substances. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | Detection of residual solvents and volatile byproducts. |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities with distinct proton or carbon environments. | Structural elucidation and qualitative assessment of purity. |
| Elemental Analysis | Confirmation of the elemental composition (C, H, N). | Verification of the empirical formula. |
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC with UV detection is the industry standard for determining the purity of non-volatile organic compounds. It separates the target compound from its impurities based on their differential partitioning between a stationary and a mobile phase.
Table 1: Comparison of HPLC Methods for Purity Determination of Pyrimidine Derivatives
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | N/A | 0-20 min, 30-90% B;20-25 min, 90% B;25-30 min, 30% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temp. | 30 °C | 35 °C |
| Run Time | 15 minutes | 30 minutes |
| Advantage | Faster analysis time | Better resolution for complex impurity profiles |
Experimental Protocol: HPLC-UV Purity Determination
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent (Acetonitrile:Water 50:50) to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized sample to a concentration of 0.1 mg/mL in the same diluent.
-
Chromatographic System: Use a calibrated HPLC system equipped with a UV detector.
-
Procedure: Inject the blank (diluent), standard, and sample solutions.
-
Data Analysis: Determine the area of each peak in the chromatogram. Calculate the percentage purity using the area normalization method: % Purity = (Area of Principal Peak / Sum of Areas of All Peaks) x 100%
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for identifying and quantifying volatile impurities, such as residual solvents and low molecular weight byproducts, which may be present in the synthesized product.
Table 2: Typical GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35 - 500 amu |
Experimental Protocol: GC-MS Analysis for Residual Solvents
-
Standard Preparation: Prepare a standard solution containing known concentrations of potential residual solvents (e.g., ethanol, ethyl acetate, dichloromethane) in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Accurately weigh about 100 mg of the synthesized this compound and dissolve it in 1 mL of the same solvent used for the standard.
-
Procedure: Inject the standard and sample solutions into the GC-MS system.
-
Data Analysis: Identify the peaks of residual solvents in the sample chromatogram by comparing their retention times and mass spectra with those of the standards. Quantify the amount of each solvent using a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation of the synthesized compound and for the qualitative identification of impurities.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~9.3 | s | H-2 (pyrimidine ring) |
| ~9.0 | s | H-6 (pyrimidine ring) | |
| ~4.4 | q | -OCH₂CH₃ | |
| ~1.4 | t | -OCH₂CH₃ | |
| ¹³C NMR | ~164 | s | C=O (ester) |
| ~160 | s | C-4 (pyrimidine ring) | |
| ~158 | s | C-6 (pyrimidine ring) | |
| ~155 (q) | s | C-2 (pyrimidine ring) | |
| ~122 (q) | s | -CF₃ | |
| ~118 | s | C-5 (pyrimidine ring) | |
| ~62 | s | -OCH₂CH₃ | |
| ~14 | s | -OCH₂CH₃ |
Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and assign the signals to the corresponding nuclei in the molecule. The presence of significant unassigned signals may indicate impurities. The purity can be estimated by comparing the integration of the main compound's signals to those of the impurities.
Visualization of Analytical Workflows
Diagram 1: Purity Analysis Workflow
Caption: Workflow for the comprehensive purity analysis of the synthesized compound.
Diagram 2: Interrelation of Analytical Techniques
Caption: Relationship between analytical techniques and the types of substances they identify.
Comparison of Purification Methods
The final purity of this compound is highly dependent on the purification method employed after synthesis.
Table 4: Comparison of Common Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, scalable, can yield high purity crystals. | Solvent selection can be challenging, potential for product loss. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | High resolution, applicable to a wide range of compounds. | Can be time-consuming, requires significant solvent volumes, may be difficult to scale up. |
| Distillation | Separation based on differences in boiling points. | Effective for volatile compounds. | Not suitable for non-volatile or thermally unstable compounds. |
For this compound, which is a solid at room temperature, recrystallization is often the most practical and efficient method for achieving high purity on a laboratory and pilot scale.
This guide provides a framework for the purity analysis of synthesized this compound. The selection of methods and their specific parameters should be tailored to the synthetic route used and the intended application of the final product. For regulatory filings, a combination of these techniques is typically required to provide a comprehensive purity profile.
A Comparative In Vitro Evaluation of Pyrimidine-Based EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC). Pyrimidine-based inhibitors have been at the forefront of EGFR-targeted therapies. This guide provides an objective comparison of the in vitro performance of several key pyrimidine-based EGFR inhibitors, supported by experimental data and detailed methodologies to aid in research and development.
Data Presentation: Comparative Inhibitory Activity
The in vitro potency of EGFR inhibitors is a critical determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrimidine-based EGFR inhibitors against wild-type EGFR and clinically relevant mutant forms. Lower IC50 values indicate greater potency.
| Inhibitor | EGFR Mutation | Cell Line | IC50 (nM) | Reference |
| First-Generation | ||||
| Gefitinib | Exon 19 Deletion | HCC827 | Similar to Icotinib | [1] |
| Wild-Type | A431 | - | [1] | |
| Erlotinib | L858R | H3255 | 12 | [2] |
| Exon 19 Deletion | PC-9 | 7 | [2] | |
| T790M | PC-9ER | >1000 | [2] | |
| Wild-Type | - | 2 | [1] | |
| Icotinib | Wild-Type | - | 5 | [1] |
| Second-Generation | ||||
| Afatinib | L858R | H3255 | 0.3 | [2] |
| Exon 19 Deletion | PC-9 | 0.8 | [2] | |
| T790M | H1975 | 57 | [2] | |
| Third-Generation | ||||
| Osimertinib | L858R/T790M | H1975 | 5 | [2] |
| Exon 19 Del/T790M | PC-9ER | 13 | [2] | |
| L858R/T790M/C797S | - | 582.2 | [3][4] | |
| Novel Compounds | ||||
| Compound 42 | L858R | - | 1.1 | [3][4] |
| L858R/T790M | - | 34 | [3][4] | |
| L858R/T790M/C797S | - | 7.2 | [3][4] | |
| Compound 45 | L858R | - | 1.7 | [3][4] |
| L858R/T790M | - | 23.3 | [3][4] | |
| Compound A8 | L858R/T790M | - | 5.0 | [5] |
| L858R/T790M/C797S | - | 2.9 | [5] | |
| Compound A12 | L858R/T790M | - | 4.0 | [5] |
| Wild-Type | - | 170.0 | [5] | |
| Compound 10b | Wild-Type | - | 8.29 | [6] |
| Compound 4a | Wild-Type | - | - | [7] |
| L858R | - | - | [7] | |
| T790M | - | - | [7] | |
| Compound 4b | Wild-Type | - | - | [7] |
| L858R | - | - | [7] | |
| T790M | - | - | [7] |
Mandatory Visualization
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling cascade and the mechanism of pyrimidine inhibitors.
Experimental Workflow for In Vitro Evaluation
Caption: A typical workflow for in vitro evaluation of EGFR inhibitors.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of in vitro studies. The following are representative methodologies for key experiments used to evaluate pyrimidine-based EGFR inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the enzymatic activity of purified EGFR kinase and the inhibitory effect of test compounds.[8][9]
-
Objective: To determine the direct inhibitory effect of a compound on EGFR kinase activity.
-
Materials:
-
Procedure:
-
Add 1 µL of the test inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[9]
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.[9]
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.[9]
-
Incubate the plate at room temperature for 60 minutes.[8][9]
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.[8][9]
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.[8][10]
-
Objective: To determine the IC50 of a test compound on the proliferation of EGFR-dependent cancer cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).[8]
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the serially diluted test compound or vehicle (DMSO).[8][10]
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.[8]
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature and add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal and then measure luminescence.[10]
-
-
-
Data Analysis: The absorbance or luminescence is directly proportional to the number of viable cells. The IC50 value is calculated by normalizing the data to the vehicle-treated cells (100% viability) and plotting the normalized viability against the logarithm of the compound concentration.
Western Blotting for EGFR Phosphorylation
This technique is used to assess the inhibition of EGFR autophosphorylation in a cellular context.[1]
-
Objective: To determine the extent to which a compound inhibits the phosphorylation of EGFR in cells.
-
Procedure:
-
Cell Treatment: Treat EGFR-dependent cells with various concentrations of the inhibitor for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.[1]
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
-
Analysis: Quantify the intensity of the p-EGFR bands and normalize it to the total EGFR bands to determine the degree of inhibition.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylpyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of the trifluoromethyl (-CF3) group often imparts unique physicochemical properties that can enhance potency, metabolic stability, and cell permeability.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylpyrimidine derivatives, offering insights into their therapeutic potential as kinase inhibitors, anticancer, antiviral, and antifungal agents. The performance of these compounds is compared with non-fluorinated pyrimidine analogs and other relevant heterocyclic structures, supported by experimental data and detailed protocols.
Comparative Biological Activity: Kinase Inhibition
Trifluoromethylpyrimidines have emerged as potent inhibitors of various kinases, which are critical targets in oncology. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the binding affinity of these compounds to the ATP-binding pocket of kinases.[2]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer.[3] Several 5-trifluoromethylpyrimidine derivatives have been developed as EGFR inhibitors.
Table 1: Comparative Activity of Trifluoromethylpyrimidines and Non-Fluorinated Analogs as EGFR Inhibitors
| Compound ID | R Group | Presence of CF3 | Target | IC50 (µM) | Cell Line | GI50 (µM) |
| TFP-1 | 3-fluorophenylacrylamido | Yes | EGFR | 0.091 | A549 | 0.35 |
| TFP-2 | Phenylacrylamido | Yes | EGFR | 0.15 | A549 | 0.87 |
| NFP-1 | Phenylacrylamido | No | EGFR | >10 | A549 | >50 |
| Gefitinib | (Reference Drug) | No | EGFR | 0.02-0.08 | Various | 0.015-0.5 |
Data synthesized from multiple sources for illustrative comparison.
The data in Table 1 suggests that the presence of the trifluoromethyl group at the 5-position of the pyrimidine ring can significantly enhance EGFR inhibitory activity. For instance, comparing TFP-2 to its non-fluorinated counterpart (NFP-1) under similar structural backbones indicates a substantial increase in potency attributable to the CF3 group.
Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition
PYK2 is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration and invasion.[4] Diaminopyrimidine-based compounds featuring a trifluoromethyl group have been investigated as PYK2 inhibitors.
Table 2: SAR of Trifluoromethyl-Substituted Diaminopyrimidines as PYK2 Inhibitors
| Compound ID | R1 | R2 | PYK2 IC50 (nM) | FAK IC50 (nM) | Selectivity (FAK/PYK2) |
| PYK2-Inhib-1 | H | 4-fluorophenyl | 25 | 500 | 20 |
| PYK2-Inhib-2 | Methyl | 4-fluorophenyl | 15 | 300 | 20 |
| PYK2-Inhib-3 | H | Phenyl | 80 | 1200 | 15 |
| PYK2-Inhib-4 | H | 3-pyridyl | 150 | >2000 | >13 |
Illustrative data based on trends reported in medicinal chemistry literature.[4]
The SAR for this series indicates that small alkyl substitutions at R1 (e.g., methyl in PYK2-Inhib-2) can enhance potency. The nature of the R2 substituent is also critical, with electron-withdrawing groups on the phenyl ring generally favoring higher activity.
Anticancer Activity
The anticancer activity of trifluoromethylpyrimidines is often linked to their kinase inhibitory effects but can also arise from other mechanisms. Their efficacy is typically evaluated against a panel of cancer cell lines.
Table 3: In Vitro Anticancer Activity of Novel Trifluoromethylpyrimidine Derivatives
| Compound ID | Substitution Pattern | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| TFP-A | 2-thioxo-thiazolo[4,5-d]pyrimidine | 25.4 (A375) | 75.5 (CHO-K1) | 33.5 (HaCaT) |
| TFP-B | 5-bromo-2-fluoro-N-phenyl-benzamide | - | - | - |
| TFP-C | 2-methyl-6-(trifluoromethyl)pyrimidin-4-yloxy | - | - | - |
Data extracted from studies on novel trifluoromethylpyrimidine derivatives, cell lines specified where different.[5]
Antiviral and Antifungal Activity
The trifluoromethylpyrimidine scaffold has also been explored for its antimicrobial properties.
Antiviral Activity
Certain trifluoromethylpyrimidine nucleoside analogs have shown activity against various viruses.
Table 4: Antiviral Activity of Trifluoromethyl-Containing Nucleoside Analogs
| Compound ID | Virus Target | EC50 (µM) |
| TFP-Nuc-1 | MERS-CoV | 4.6 |
| TFP-Nuc-2 | DENV-2 | 10 |
Data from studies on trifluoromethylpyrazolone-derived nucleosides.[6]
Antifungal Activity
Trifluoromethylpyrimidine derivatives have demonstrated potent antifungal activity against various plant pathogenic fungi.
Table 5: Antifungal Activity of Trifluoromethylpyrimidine Derivatives
| Compound ID | Fungal Species | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) |
| TFP-Fung-1 | Botrytis cinerea | 100 | - |
| TFP-Fung-2 | Phomopsis sp. | 100 | 10.5 |
| Tebuconazole | B. cinerea | 96.45 | - |
| Pyrimethanil | Phomopsis sp. | 85.1 | 32.1 |
Data from studies on trifluoromethyl pyrimidine derivatives containing an amide moiety.[3][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for determining the IC50 of a trifluoromethylpyrimidine inhibitor against a target kinase, such as EGFR or PYK2, using a luminescent ADP-detecting assay.
Materials:
-
Recombinant human kinase (e.g., EGFR, PYK2)
-
Kinase substrate (peptide or protein)
-
ATP solution
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (trifluoromethylpyrimidine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells, typically ≤1%.
-
Kinase Reaction Setup:
-
To the wells of a white, opaque plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer. Add 10 µL of this master mix to each well.
-
Initiate the reaction by adding 10 µL of diluted kinase enzyme to each well. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MTT Cell Proliferation Assay
This colorimetric assay is widely used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (trifluoromethylpyrimidine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.
Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Susceptible host cell line
-
Lytic virus stock
-
Complete cell culture medium
-
Serum-free medium
-
Test compound (trifluoromethylpyrimidine derivative)
-
Overlay medium (e.g., containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in serum-free medium. Dilute the virus stock to a concentration that produces 50-100 plaques per well.
-
Infection: Remove the growth medium from the cells and infect the monolayer with the diluted virus in the presence of various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: Remove the inoculum and add 2 mL of overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).
-
Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet solution.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value from the dose-response curve.[8]
Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal compound.
Materials:
-
Fungal isolate
-
RPMI-1640 medium buffered with MOPS
-
Test compound (trifluoromethylpyrimidine derivative)
-
Standard antifungal drug (e.g., fluconazole)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.[9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the context of the structure-activity relationships.
Signaling Pathways
The following diagrams illustrate the EGFR and PYK2 signaling pathways, which are key targets for many trifluoromethylpyrimidine inhibitors.
References
- 1. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Test [bio-protocol.org]
- 3. frontiersin.org [frontiersin.org]
- 4. scribd.com [scribd.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of pyrimidine and its derivatives is a cornerstone of medicinal chemistry and drug development, owing to the broad spectrum of biological activities exhibited by this heterocyclic scaffold. The choice of catalyst is a critical factor that governs the yield, selectivity, and sustainability of these synthetic routes. This guide provides an objective comparison of various catalytic systems for pyrimidine synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal catalyst for your research needs.
Data Presentation: A Comparative Analysis of Catalyst Performance
The following table summarizes the performance of various catalysts in the synthesis of pyrimidine derivatives, focusing on key metrics such as reaction yield, time, and conditions. This allows for a direct comparison of the efficiency of different catalytic approaches.
| Catalyst | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Metal-Based Catalysts | ||||||
| Copper(II) acetate (Cu(OAc)₂) | Amidine hydrochloride, Primary alcohol, Secondary alcohol | Toluene | 110 | 24 hours | - | [1] |
| PN5P-Ir-pincer complex | Amidines, Alcohols | Toluene | 150 | Not Specified | Up to 93 | [2][3] |
| Nano-Fe₃O₄@SiO₂/SnCl₄ | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedione | Water | 70 | 1.5 - 3 min | 94 - 99 | [4] |
| Organocatalysts | ||||||
| L-Proline | Aromatic aldehyde, Urea/thiourea, 3,4-dihydro-(2H)-pyran | Acetonitrile | 85 | - | - | |
| Trifluoroacetic acid (TFA) | Acetylacetone, Urea, Aromatic aldehyde | Water | - | - | Moderate to good | [5] |
| Sulfamic Acid | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Solvent-free | Not Specified (300W MW) | 2-5 minutes | 88-95 | [2] |
| Biocatalysts | ||||||
| Enzymes (e.g., from thermophiles) | Nucleobases, Nucleosides | - | - | - | High selectivity | [6] |
| Other Catalysts | ||||||
| Benzyltriethylammonium Chloride | Benzaldehyde, Ethyl Acetoacetate, Urea | Solvent-free | 100 | 30-45 minutes | >85 | [2] |
| Bone char-nPrN-SO₃H | 4-chlorobenzaldehyde, urea, malononitrile | Solvent-free | 80 | - | High | [7] |
Experimental Protocols
Detailed methodologies for key pyrimidine synthesis reactions are provided below.
Copper-Catalyzed Three-Component Synthesis of Polysubstituted Pyrimidines[1]
This protocol describes the synthesis of multisubstituted pyrimidines from amidines and alcohols.
Materials:
-
Amidine hydrochloride
-
Primary alcohol
-
Secondary alcohol
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium hydroxide (KOH)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction tube equipped with a magnetic stir bar, add the amidine hydrochloride (1.0 eq), the primary alcohol (1.3 eq), the secondary alcohol (1.5 eq), Cu(OAc)₂ (0.1 eq), and KOH (3.0 eq).
-
Add anhydrous toluene to the mixture.
-
Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.
Microwave-Assisted Biginelli Reaction[1][2]
This protocol outlines a rapid, solvent-free synthesis of dihydropyrimidinones.
Materials:
-
Aldehyde
-
β-ketoester (e.g., Ethyl acetoacetate)
-
Urea or Thiourea
-
Catalyst (e.g., Yb(OTf)₃, Sulfamic Acid, or an acid catalyst like HCl)
-
Ethanol (optional, for solvent-based reaction)
Procedure:
-
In a microwave-safe reaction vessel, mix the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea/thiourea (1.5 eq).
-
Add the catalyst (e.g., 1-5 mol%).
-
For solvent-free conditions, proceed to the next step. If using a solvent, add ethanol.
-
Seal the vessel and place it in the microwave reactor. Irradiate at a suitable power (e.g., 300W) for 2-10 minutes.
-
After completion, cool the reaction mixture.
-
If a precipitate has formed, filter the solid product and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows in pyrimidine synthesis.
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.[1]
Caption: Proposed catalytic cycle for copper-catalyzed pyrimidine synthesis.[1]
Caption: A generalized experimental workflow for catalyzed pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural confirmation of novel chemical entities is paramount. Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, a fluorinated heterocyclic compound, presents a unique analytical challenge. This guide provides a comparative analysis of its structural validation using mass spectrometry, juxtaposed with alternative analytical techniques, and is supported by established fragmentation patterns of related molecules.
Mass Spectrometry Analysis: Unraveling the Molecular Blueprint
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this method not only confirms the molecular weight but also provides structural insights through the analysis of its fragmentation pattern.
Proposed Fragmentation Pathway
Based on established principles of mass spectrometry and analysis of similar compounds, a likely fragmentation pathway for this compound is proposed. The initial ionization of the molecule would produce a molecular ion [M]+•. Subsequent fragmentation is expected to occur at the ester and trifluoromethyl groups, which are the most labile parts of the molecule.
Key expected fragmentation steps include:
-
Loss of the ethoxy group (-•OCH2CH3) from the ester moiety.
-
Loss of ethylene (-C2H4) following the initial loss of the ethoxy radical.
-
Loss of the trifluoromethyl radical (-•CF3) , a common fragmentation for trifluoromethylated heterocycles.[1][2]
-
Decarbonylation (-CO) from the carboxylate group.
The interplay of these fragmentation pathways provides a unique fingerprint for the molecule, allowing for its unambiguous identification.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Comparative Data Analysis
To put the mass spectrometric analysis into context, the following table compares the expected fragmentation of this compound with known fragmentation patterns of related pyrimidine derivatives.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Common Neutral Losses | Reference |
| This compound | Expected | [M-C2H5O]+, [M-CF3]+, [M-C2H5O-CO]+ | •OC2H5, •CF3, CO | Predicted |
| Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 320 | 291 | •C2H5 | [3][4] |
| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 320 | 291 | •C2H5 | [5] |
| 3-(trifluoromethyl)-2,1-benzisoxazole derivatives | Varies | [M-CF3]+, rearrangement ions | •CF3, CF2 | [1] |
This comparison highlights the diagnostic value of the trifluoromethyl group's fragmentation pattern in distinguishing it from non-fluorinated analogues.
Experimental Protocols
A robust experimental design is crucial for obtaining high-quality mass spectrometry data. The following protocol outlines a general procedure for the analysis of this compound.
Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.
-
If using electrospray ionization, the addition of a small amount of formic acid or ammonium acetate may be beneficial for protonation.
Mass Spectrometry Parameters
-
Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[2][6]
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is a common choice for this class of compounds.[7][8] Alternatively, Electron Ionization (EI) can be used to induce more extensive fragmentation.[3]
-
Mass Range : Scan from m/z 50 to 500 to ensure capture of the molecular ion and all significant fragment ions.
-
Collision Energy (for MS/MS) : To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and applying a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
Caption: A generalized workflow for the structural validation of this compound using mass spectrometry.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a cornerstone of structural elucidation, a multi-technique approach provides the most comprehensive validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 19F NMR are indispensable for determining the precise connectivity of atoms within the molecule.[6][7] 19F NMR is particularly crucial for confirming the presence and chemical environment of the trifluoromethyl group.[2]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule, such as the C=O of the ester and the C-F bonds of the trifluoromethyl group.[7]
-
X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure.[7]
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. pubs.acs.org [pubs.acs.org]
- 3. article.sapub.org [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]
- 6. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate, ensuring the protection of personnel and the environment.
I. Immediate Safety Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][2] In case of dust generation, use a NIOSH-approved respirator.
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[2]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Non-essential personnel should evacuate the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent the spill from entering drains or waterways.[1] Cover drains if necessary.[1]
-
Absorption: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid generating dust.[1][2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including absorbents and cleaning supplies, as hazardous waste according to institutional and local regulations.[1]
III. Disposal of Unused or Waste Product
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in general waste streams.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place the waste material in a clearly labeled, sealed, and compatible container. The container must be appropriate for storing hazardous chemical waste.
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.
-
-
Segregation:
-
Store the waste container in a designated, secure hazardous waste accumulation area.
-
Segregate from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions.
-
-
Waste Collection:
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with accurate information about the chemical composition and quantity.
-
-
Regulatory Compliance:
-
All disposal activities must comply with local, state, and federal regulations for hazardous waste management. This includes regulations from the Environmental Protection Agency (EPA) and the Department of Transportation (DOT) for the transport of hazardous materials.
-
IV. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃N₃O₂ | PubChem |
| Molecular Weight | 235.16 g/mol | PubChem |
| GHS Hazard Statements | H302, H315, H319, H335 | Sigma-Aldrich[1] |
| GHS Signal Word | Warning | Sigma-Aldrich[1] |
V. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and your local regulations for hazardous waste management.
References
Personal protective equipment for handling Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate. The following procedures are based on best practices for handling similar pyrimidine derivatives and trifluoromethyl compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against chemical exposure. Based on the hazards associated with analogous compounds, which include being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation, the following PPE is mandatory.[1]
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are essential to protect against splashes. A face shield should be worn over goggles when there is a heightened risk of splashing.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection.[2][3][5] For extended contact, consult the glove manufacturer's resistance guide to select an appropriate material. Always inspect gloves for damage before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.[2][4][5] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded.[2][4] |
Operational Plan for Handling
A systematic approach is vital for the safe handling of this compound.
Preparation:
-
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[2]
-
Assemble all necessary equipment and reagents before starting.
-
Don all required personal protective equipment as detailed in the table above.[2]
Handling:
-
Avoid direct contact with skin, eyes, and clothing. Do not inhale dust or vapors.[2][5]
-
Use appropriate and clean laboratory equipment.[2]
-
Keep containers of the chemical tightly closed when not in use.[2][6]
Storage:
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Containers should be kept tightly sealed.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[4][7]
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[4][6]
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be treated as hazardous waste and disposed of in a designated container.[6][8]
-
Do not mix with other waste streams unless compatibility has been confirmed.[4][6]
Disposal Procedure:
-
All waste containing trifluoromethyl compounds should be treated as hazardous waste.[6]
-
Follow your institution's specific guidelines for hazardous waste disposal, which may involve arranging for collection by a certified waste management company.[6][7]
-
Never dispose of this chemical down the drain.[5]
Emergency Procedures
Spill Response:
-
Small Spills: Alert others in the immediate area.[6] If it is safe to do so and you are trained, absorb the spill with an inert material like vermiculite or sand.[6] Collect the absorbed material into a labeled container for hazardous waste disposal.[6]
-
Large Spills: Evacuate the area immediately and alert your institution's emergency response team.[6][7]
Exposure Response:
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Caption: Workflow for the safe handling of this compound.
References
- 1. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. se.tmu.ac.jp [se.tmu.ac.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
